molecular formula C10H8O2S B6598363 2-Methylbenzo[B]thiophene-6-carboxylic acid CAS No. 18781-41-4

2-Methylbenzo[B]thiophene-6-carboxylic acid

Cat. No.: B6598363
CAS No.: 18781-41-4
M. Wt: 192.24 g/mol
InChI Key: ALOZIPUQHCBGNE-UHFFFAOYSA-N
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Description

2-Methylbenzo[b]thiophene-6-carboxylic acid (CAS 18781-41-4) is a high-purity organic compound with the molecular formula C 10 H 8 O 2 S and a molecular weight of 192.23 g/mol . It belongs to the benzo[b]thiophene class of heterocyclic aromatic compounds, which are recognized in medicinal chemistry as privileged structures for the development of bioactive molecules . As a versatile chemical building block, the carboxylic acid functional group allows this compound to be readily functionalized, making it a valuable intermediate in organic synthesis and drug discovery research. While specific biological data for this exact isomer is not widely published, closely related analogues demonstrate significant research potential. For instance, 6-methylbenzo[b]thiophene-2-carboxylic acid derivatives have been identified as potent antagonists for the human neurokinin-2 (NK2) receptor, highlighting the application of this chemotype in developing central nervous system (CNS) agents . Furthermore, various benzo[b]thiophene acylhydrazone derivatives have shown promising in vitro antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus , including methicillin-resistant (MRSA) and daptomycin-resistant strains . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel molecules for various pharmacological and microbiological applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-benzothiophene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOZIPUQHCBGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739172
Record name 2-Methyl-1-benzothiophene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18781-41-4
Record name 2-Methyl-1-benzothiophene-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylbenzo B Thiophene 6 Carboxylic Acid

Classical Approaches to Benzo[b]thiophene Ring Formation

The construction of the benzothiophene (B83047) ring system is a cornerstone of synthesizing derivatives like 2-Methylbenzo[b]thiophene-6-carboxylic acid. Several classical methods can be adapted to achieve the desired substitution pattern.

Fischer-Type Indole (B1671886) Synthesis Analogues for Thiophene (B33073) Rings

While the Fischer indole synthesis is renowned for creating indoles from phenylhydrazones and aldehydes or ketones, analogous reactions for thiophene synthesis are less common but conceptually plausible. The core principle involves the acid-catalyzed rearrangement of a suitable sulfur-containing intermediate. For the synthesis of a 2-methyl substituted benzothiophene, a potential pathway could involve the reaction of a thiophenylhydrazine with acetone, followed by an acid-catalyzed cyclization and rearrangement. However, the stability and reactivity of the thiophenylhydrazine precursors can be challenging.

A more established related method is the Fiesselmann thiophene synthesis, which allows for the construction of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.orgderpharmachemica.com This method is particularly useful for producing highly substituted thiophenes and could be adapted for the synthesis of a benzene-fused analogue by using appropriate precursors. nih.govcore.ac.ukresearchgate.net

Direct Annulation Reactions on Substituted Benzene (B151609) Precursors

A more direct and widely applicable approach involves the annulation of a thiophene ring onto a pre-substituted benzene derivative. This strategy offers better control over the substitution pattern on the benzene portion of the benzothiophene.

A plausible route to this compound could start from a 4-substituted-2-aminotoluene derivative. For instance, starting with 4-cyano-2-aminotoluene, diazotization followed by reaction with potassium ethyl xanthate would yield a xanthate ester. Subsequent hydrolysis to the corresponding thiol and reaction with a suitable three-carbon synthon, such as chloroacetone (B47974), would lead to a thioether intermediate. Intramolecular cyclization of this intermediate would then furnish the 2-methyl-6-cyanobenzo[b]thiophene, which can be hydrolyzed to the desired carboxylic acid.

Another powerful annulation strategy involves the reaction of ortho-haloaryl aldehydes or ketones with thioglycolate esters. For example, a 2-fluoro-4-formyltoluene could react with ethyl thioglycolate in the presence of a base to construct the 2-carboxyethyl-6-methylbenzothiophene, which can then be further functionalized.

Starting Material Reagents Intermediate Final Product
4-Cyano-2-aminotoluene1. NaNO₂, HCl2. Potassium ethyl xanthate3. NaOH4. Chloroacetone2-Methyl-6-cyanobenzo[b]thiopheneThis compound
2-Fluoro-4-formyltolueneEthyl thioglycolate, BaseEthyl 6-methylbenzo[b]thiophene-2-carboxylate6-Methylbenzo[b]thiophene-2-carboxylic acid

Cyclization Reactions involving Thioacetals and Aldehydes

The intramolecular cyclization of appropriately substituted thioacetals and aldehydes provides another avenue for the synthesis of the benzothiophene core. This method often involves the generation of a thiiranium ion intermediate followed by ring expansion or rearrangement.

A potential synthetic route could begin with the protection of the aldehyde group of a 4-substituted-2-mercaptobenzaldehyde. The resulting thioacetal can then be subjected to conditions that promote cyclization. For the specific target molecule, a starting material like 4-formyl-3-methylthiophenol could be envisioned. Reaction with an α-halo ketone, such as chloroacetone, would yield a ketone intermediate. Subsequent acid-catalyzed cyclization and dehydration would lead to the formation of the 2-methyl-6-formylbenzo[b]thiophene, a direct precursor to the desired carboxylic acid.

Alternative Ring Closure Strategies

Numerous other ring closure strategies have been developed for the synthesis of benzothiophenes. These often involve transition-metal-catalyzed reactions, which can offer high efficiency and functional group tolerance. For instance, the palladium-catalyzed coupling of an ortho-halo-alkynylbenzene with a sulfur source is a versatile method for constructing substituted benzothiophenes.

In the context of this compound, one could envision a synthesis starting from 2-bromo-5-carboxy-1-propenylbenzene. A palladium-catalyzed reaction with a sulfur nucleophile, such as sodium sulfide (B99878), could lead to the direct formation of the target molecule.

Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the 6-position can be achieved either by starting with a benzene precursor already containing this group or a precursor that can be readily converted, or by functionalizing a pre-formed 2-methylbenzothiophene ring.

Oxidation of Methyl or Alkyl Side Chains

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a methyl or other alkyl side chain. This approach would involve the synthesis of 2,6-dimethylbenzo[b]thiophene (B3277498) as a key intermediate.

The synthesis of 2,6-dimethylbenzo[b]thiophene can be accomplished through various methods, including the reaction of 4-methylthiophenol with chloroacetone followed by cyclization. Once obtained, the challenge lies in the selective oxidation of the 6-methyl group over the 2-methyl group. The 2-position of the benzothiophene ring is generally more electron-rich and potentially more susceptible to oxidation. However, the benzylic protons of the 6-methyl group are activated by the aromatic system, making them amenable to oxidation.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed for the oxidation of benzylic methyl groups to carboxylic acids. masterorganicchemistry.com The reaction is often carried out under heating in an aqueous basic or acidic solution. Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, would be crucial to achieve selective oxidation of the 6-methyl group. The electron-donating nature of the sulfur atom in the thiophene ring might also influence the reactivity of the two methyl groups differently.

Substrate Oxidizing Agent Product Key Considerations
2,6-Dimethylbenzo[b]thiophenePotassium Permanganate (KMnO₄)This compoundPotential for over-oxidation or oxidation of the 2-methyl group and the sulfur atom.
2,6-Dimethylbenzo[b]thiopheneChromic Acid (H₂CrO₄)This compoundToxicity of chromium reagents and potential for side reactions.

It is important to note that the sulfur atom in the benzothiophene ring can also be oxidized to a sulfoxide (B87167) or sulfone under strong oxidizing conditions. Therefore, the choice of oxidant and reaction conditions must be carefully optimized to favor the desired C-H oxidation at the 6-position while preserving the thiophene ring and the 2-methyl group.

Carboxylation of Halogenated Benzo[b]thiophenes (e.g., Grignard Reagents, Lithiation)

A common and effective strategy for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate. This method is particularly useful when starting from a halogenated benzo[b]thiophene precursor, such as 6-bromo-2-methylbenzo[b]thiophene (B1286652). The process involves the conversion of the aryl halide into a more reactive organometallic species, which then reacts with carbon dioxide to form the carboxylate salt, followed by acidification to yield the final carboxylic acid.

The two primary methods for generating the necessary organometallic intermediate are through the formation of Grignard reagents or via lithiation.

Grignard Reagent Formation: The reaction of 6-bromo-2-methylbenzo[b]thiophene with magnesium metal (typically activated with iodine) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, 2-methylbenzo[b]thiophen-6-ylmagnesium bromide. This organomagnesium compound is a potent nucleophile. Bubbling carbon dioxide gas through the solution or pouring the Grignard reagent over crushed solid carbon dioxide (dry ice) results in a nucleophilic attack on the carbon atom of CO2. Subsequent workup with an aqueous acid (e.g., HCl) protonates the resulting carboxylate salt to afford this compound. This method is advantageous due to the commercial availability of Grignard-friendly starting materials and the relatively straightforward reaction conditions. beilstein-journals.org

Lithiation: An alternative to Grignard reagents is the use of organolithium compounds. This can be achieved through a halogen-metal exchange reaction, where the 6-bromo-2-methylbenzo[b]thiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. This generates the highly reactive 6-lithio-2-methylbenzo[b]thiophene intermediate. Similar to the Grignard route, this intermediate is then quenched with carbon dioxide to form the lithium carboxylate, which upon acidic workup, yields the target carboxylic acid. mdpi.com

Table 1: Comparison of Carboxylation Methods for 6-Bromo-2-methylbenzo[b]thiophene

Feature Grignard Reagent Method Lithiation Method
Reagent Magnesium (Mg) turnings n-Butyllithium (n-BuLi)
Intermediate 2-methylbenzo[b]thiophen-6-ylmagnesium bromide 6-lithio-2-methylbenzo[b]thiophene
Solvent THF, Diethyl ether THF, Diethyl ether
Temperature Room temperature to reflux Low temperature (e.g., -78 °C)
Carbon Source Carbon dioxide (gas or solid) Carbon dioxide (gas or solid)
Advantages Milder conditions, less expensive reagent Higher reactivity of intermediate
Considerations Requires activation of Mg, moisture-sensitive Requires strictly anhydrous conditions and low temperatures

Hydrolysis of Nitrile or Ester Precursors

Another well-established route to carboxylic acids is the hydrolysis of precursor functional groups, namely nitriles (R-CN) and esters (R-COOR'). This approach requires the initial synthesis of either 2-methylbenzo[b]thiophene-6-carbonitrile or an alkyl 2-methylbenzo[b]thiophene-6-carboxylate.

Hydrolysis of Nitriles: The carbon-nitrogen triple bond of a nitrile can be completely hydrolyzed to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt) under either acidic or basic conditions. lumenlearning.com

Acid-catalyzed hydrolysis involves heating the nitrile under reflux with an aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrogen, followed by nucleophilic attack by water, leading to an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgyoutube.com

Base-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemistrysteps.com This reaction generates a carboxylate salt and ammonia. The free carboxylic acid is then obtained by acidifying the reaction mixture after the hydrolysis is complete. libretexts.org

Hydrolysis of Esters (Saponification): This is a fundamental reaction in organic synthesis where an ester is cleaved back to a carboxylic acid and an alcohol. The most common method is base-promoted hydrolysis, also known as saponification. Treating an ester, such as methyl 2-methylbenzo[b]thiophene-6-carboxylate, with an aqueous base like NaOH in a solvent like ethanol (B145695) leads to the formation of the sodium salt of the carboxylic acid. nih.govmdpi.com Subsequent acidification of the mixture liberates the free this compound. mdpi.com This method is often high-yielding and is a standard procedure for deprotecting a carboxylic acid that has been carried through a synthesis in its ester form. guidechem.com

Table 2: Overview of Hydrolysis Conditions for Precursors

Precursor Method Reagents Product of Hydrolysis Step Final Product
Nitrile Acid Hydrolysis H₂O, H₂SO₄ or HCl, heat Carboxylic acid + Ammonium salt Carboxylic acid
Nitrile Base Hydrolysis 1. NaOH or KOH, H₂O, heat Carboxylate salt + Ammonia Carboxylic acid
2. H₃O⁺
Ester Base Hydrolysis (Saponification) 1. NaOH or KOH, H₂O/EtOH, heat Carboxylate salt + Alcohol Carboxylic acid
2. H₃O⁺

Introduction of the Methyl Group at Position 2

The placement of the methyl group at the C-2 position of the benzo[b]thiophene ring is a critical step that can be approached in two main ways: by methylating a pre-formed ring or by using starting materials that already contain the necessary carbon fragment.

Regioselective Methylation Strategies

The direct methylation of a pre-existing benzo[b]thiophene-6-carboxylic acid presents significant regioselectivity challenges. The benzo[b]thiophene ring system has two positions susceptible to electrophilic attack, C-2 and C-3. While the C-3 position is often more reactive towards electrophiles, the presence of the electron-withdrawing carboxylic acid group at C-6 deactivates the entire ring system, making electrophilic substitution difficult.

Furthermore, achieving selective methylation at the C-2 position over the C-3 position is not straightforward. Friedel-Crafts type reactions, a common method for alkylation, are often not suitable for deactivated systems and can lead to mixtures of products. An alternative strategy involves deprotonation of the C-2 proton with a strong base (lithiating agent) followed by quenching with an electrophilic methyl source (e.g., methyl iodide). The C-2 proton is generally the most acidic on the thiophene ring, which can be exploited for regioselective functionalization. However, the presence of the acidic proton of the carboxylic acid group complicates this approach, as the base would preferentially deprotonate the carboxyl group. Therefore, this strategy would necessitate the protection of the carboxylic acid group (e.g., as an ester) before attempting the C-2 lithiation and methylation.

Pre-functionalized Starting Materials

A more reliable and commonly employed strategy is to construct the 2-methylbenzo[b]thiophene (B72938) ring system using starting materials that ensure the methyl group is placed at the C-2 position from the outset. This approach avoids the challenges of regioselectivity on the heterocyclic core.

A classic and versatile method involves the reaction of a substituted thiophenol with an α-haloketone. For the synthesis of a 6-substituted 2-methylbenzo[b]thiophene, one would start with a 4-substituted thiophenol. For example, reacting 4-bromothiophenol (B107966) with chloroacetone leads to the formation of 1-((4-bromophenyl)thio)propan-2-one, which upon acid-catalyzed cyclization and dehydration, yields 6-bromo-2-methylbenzo[b]thiophene. nih.gov This halogenated intermediate is then perfectly suited for conversion to the target carboxylic acid via the carboxylation methods described in section 2.2.2. This synthetic sequence effectively installs the methyl group at C-2 by using chloroacetone as the pre-functionalized three-carbon building block. nih.gov

Table 3: Synthetic Sequence Using a Pre-functionalized Starting Material

Step Starting Material Reagent(s) Intermediate/Product Purpose
1 4-Bromothiophenol Chloroacetone, Base (e.g., K₂CO₃) 1-((4-bromophenyl)thio)propan-2-one S-alkylation to build the backbone
2 1-((4-bromophenyl)thio)propan-2-one Acid catalyst (e.g., PPA, H₂SO₄), heat 6-Bromo-2-methylbenzo[b]thiophene Cyclization to form the heterocycle

| 3 | 6-Bromo-2-methylbenzo[b]thiophene | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | This compound | Carboxylation of the aryl bromide |

Modern Catalytic Syntheses of this compound

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct complex heterocyclic scaffolds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have become powerful tools for the formation of C-C and C-S bonds integral to the benzo[b]thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions in Benzo[b]thiophene Synthesis

Palladium catalysts are highly effective in mediating the synthesis of benzo[b]thiophenes through intramolecular or domino cyclization reactions. These methods often build the heterocyclic ring in a single, efficient step from readily available starting materials.

One prominent strategy involves a palladium-catalyzed domino reaction that combines C-S bond formation, cross-coupling, and cyclization. organic-chemistry.org A general approach involves the reaction of an ortho-halo-thiophenol with a terminal alkyne. To synthesize the 2-methylbenzo[b]thiophene core, the reaction would utilize propyne (B1212725) as the alkyne component. For the specific target molecule, a starting material like 2-bromo-4-carboxyphenol could be converted to the corresponding thiol. This thiol would then be coupled with propyne in the presence of a palladium catalyst system (e.g., [Pd₂(dba)₃] with a suitable ligand like Triphos) and a base. The catalytic cycle would involve the formation of an arylthiolate, its addition across the alkyne (hydrothiolation), and subsequent intramolecular C-C bond formation to yield the cyclized product. organic-chemistry.org The carboxylic acid group would either be carried through the reaction or be introduced later from a precursor like a bromo or cyano group.

Another powerful palladium-catalyzed method is the carbonylation of a suitable precursor. For instance, a 6-halo-2-methylbenzo[b]thiophene could be subjected to a palladium-catalyzed carbonylation reaction using carbon monoxide (CO) gas in the presence of an alcohol to directly form the corresponding ester, which is then hydrolyzed. beilstein-journals.org This method provides a direct route to introduce the carboxyl functionality under catalytic conditions.

Table 4: Example of a Palladium-Catalyzed Domino Reaction System

Component Example Role
Aryl Precursor 2-Iodo-4-cyanothiophenol Provides the benzene ring and sulfur atom
Alkyne Propyne Provides carbons 2 and 3 (with the methyl group)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) The active transition metal catalyst
Ligand Triphos (1,1,1-Tris(diphenylphosphinomethyl)ethane) Stabilizes the catalyst and modulates reactivity
Base Cesium carbonate (Cs₂CO₃) Promotes formation of the arylthiolate
Solvent 1,4-Dioxane Reaction medium
Product 2-Methylbenzo[b]thiophene-6-carbonitrile Precursor to the final carboxylic acid

C-H Activation Methodologies for Functionalization

Carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. This approach involves the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. In the context of benzothiophenes, C-H activation can be employed to introduce substituents at various positions on the heterocyclic core.

One notable methodology involves the palladium-catalyzed direct arylation of the C2-position of the benzo[b]thiophene ring. While this specific reaction functionalizes the C2-position, the principles can be extended to other positions. For instance, a silver(I)-assisted, palladium-catalyzed C-H activation has been developed for the direct C2-arylation of benzo[b]thiophenes with aryl iodides at near-room temperature. This reaction proceeds with high selectivity for the C2 position over the C3 position.

Hypothetical Synthesis: To synthesize this compound, a strategy could involve the C-H functionalization of a pre-formed 2-methylbenzo[b]thiophene scaffold. A targeted C-H activation at the C6 position would be required. This could hypothetically be achieved through a directed metalation approach, where a directing group on the molecule guides a metal catalyst to a specific C-H bond. Following the activation and formation of a carbon-metal bond at the C6 position, the intermediate could then be quenched with carbon dioxide (CO2) to install the carboxylic acid group. The development of catalysts with high regioselectivity for the benzene ring portion of the benzothiophene core is an active area of research.

Table 1: Example of C-H Activation Conditions for Benzo[b]thiophene


ParameterConditions for C2-Arylation
CatalystPd(OAc)2
Promoter/Co-catalystSilver(I) oxide (Ag2O)
Solvent1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
BaseSodium Acetate (NaOAc)
Temperature30-50 °C
ReactantsBenzo[b]thiophene, Aryl iodide

Photoredox Catalysis in Thiophene Annulation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under exceptionally mild conditions. This strategy harnesses the energy of visible light to initiate single-electron transfer (SET) processes, facilitating reactions that were previously challenging. For the synthesis of the benzothiophene core, photoredox catalysis offers a pathway for the annulation (ring-forming) reaction.

A prominent example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. mdpi.com In this process, an organic dye, such as Eosin Y, is excited by green light, initiating a photoredox cycle. nih.govchemicalbook.com The excited photocatalyst reduces the arenediazonium salt to form an aryl radical. This radical then adds to an alkyne, generating a vinyl radical, which subsequently undergoes intramolecular homolytic aromatic substitution (SHAr) at the sulfur atom, leading to cyclization. A final oxidation step regenerates the photocatalyst and yields the aromatic benzothiophene product. mdpi.comrsc.org This method is notable for its mild, room-temperature conditions and avoidance of transition metals. mdpi.com

Hypothetical Synthesis: A plausible route to this compound using this methodology would start with 4-amino-3-(methylthio)benzoic acid. This starting material would first be converted to its corresponding diazonium tetrafluoroborate (B81430) salt. The subsequent visible-light-mediated reaction of this diazonium salt with propyne (CH₃C≡CH) would be catalyzed by a photocatalyst like Eosin Y. The reaction would proceed through the previously described radical annulation mechanism to construct the target molecule. This approach builds the entire substituted benzothiophene core in a single, regioselective step.

Table 2: Typical Conditions for Photocatalytic Benzothiophene Synthesis


ParameterConditions
PhotocatalystEosin Y (5 mol%)
Light SourceGreen LED (e.g., 530 nm)
SolventDMSO
Temperature~20 °C
Reactantso-Methylthio-arenediazonium salt, Alkyne

Transition Metal-Free Approaches

While many synthetic methods for benzothiophenes rely on transition metals like palladium, copper, or gold, there is a significant drive to develop metal-free alternatives to reduce cost and potential metal contamination in the final products. These approaches often utilize common reagents and catalysts to achieve the desired transformations.

One effective transition-metal-free method involves the reaction of easily accessible o-halovinylbenzenes with potassium sulfide (K₂S). This synthesis proceeds via a sequence of a direct SₙAr-type reaction, cyclization, and dehydrogenation to furnish the benzothiophene ring system. Another strategy is a base-catalyzed protocol that proceeds through a propargyl–allenyl rearrangement followed by cyclization and allyl migration. nih.gov Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions provide an efficient and economical route to various benzothiophenes.

Hypothetical Synthesis: To prepare this compound using a transition-metal-free approach, one could start with 4-carboxy-2-fluorobenzaldehyde. A Wittig reaction with the ylide derived from ethyltriphenylphosphonium bromide would generate the corresponding o-fluorostyrene derivative. This intermediate, 4-(2-fluoroprop-1-en-1-yl)benzoic acid, could then be subjected to reaction with a sulfur source like potassium sulfide in a polar aprotic solvent. The subsequent nucleophilic aromatic substitution of the fluorine atom, followed by intramolecular cyclization and aromatization, would yield the final product.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This paradigm shift is increasingly influencing the synthesis of heterocyclic compounds, including this compound.

Solvent-Free and Mechanochemical Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, conducted with neat reactants or on solid supports, can lead to improved efficiency, higher yields, and simplified workup procedures. For instance, the iodine-catalyzed intermolecular cyclization of thiophenols and alkynes can be performed at elevated temperatures in a solvent-free environment to produce benzothiophenes.

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a further advancement in solvent-free synthesis. By using techniques like ball-milling, reactions can be carried out in the solid state, often at room temperature and with reduced reaction times. While reviews on mechanochemical synthesis of N-heterocycles are available, specific applications for the de novo synthesis of the benzothiophene core are an emerging area.

Hypothetical Synthesis: Applying a solvent-free approach to the target molecule, one could envision the reaction of a suitably substituted thiophenol, such as 4-carboxy-thiophenol, with an alkyne like methylacetylene. This reaction, catalyzed by iodine under neat conditions at high temperature, could potentially form the desired benzothiophene ring system through a cascade process.

Aqueous Phase Reactions

Water is an ideal solvent from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While organic compounds often have poor solubility in water, the use of micellar catalysis can overcome this limitation. In this technique, a surfactant is added to water to form micelles, which act as nanoreactors, encapsulating the non-polar organic reactants and facilitating the reaction.

A sustainable synthesis of benzothiophenes has been developed using a gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles in an aqueous medium containing a designer surfactant. nih.govchemicalbook.com This approach leverages micellar catalysis to enable the reaction to proceed efficiently in water, offering a green alternative to traditional organic solvents. nih.gov

Hypothetical Synthesis: To synthesize this compound via this aqueous method, a precursor such as methyl 4-(methylthio)-3-(prop-1-yn-1-yl)benzoate would be required. This substrate could be dispersed in water with a surfactant like TPGS-750-M. The addition of a water-compatible gold(I) catalyst would then promote the intramolecular 5-endo-dig cyclization to form the 2-methylbenzo[b]thiophene ring. A final hydrolysis step of the methyl ester would yield the target carboxylic acid.

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These reactions are often highly selective, occur under mild aqueous conditions, and are environmentally benign. While the de novo biocatalytic synthesis of benzothiophenes is not widely established, the biotransformation of existing benzothiophene scaffolds is a known process.

Studies have shown that bacterial strains, such as Pseudomonas, can metabolize benzo[b]thiophene. These microbial transformations often involve oxidation of the sulfur atom to produce metabolites like benzothiophene sulfoxide and benzothiophene sulfone. The enzymes responsible, such as cytochrome c, can perform these oxidations. Although these are metabolic/degradative pathways, they demonstrate the principle of using biocatalysts to functionalize the benzothiophene core.

Hypothetical Application: While a direct biocatalytic synthesis of this compound from simple precursors is currently speculative, one could envision future applications where engineered enzymes are used for specific C-H functionalization or cyclization steps. For example, an engineered monooxygenase could potentially hydroxylate the C6 position of 2-methylbenzo[b]thiophene, which could then be further oxidized to the carboxylic acid using another enzyme, such as an alcohol dehydrogenase followed by an aldehyde dehydrogenase, in a biocatalytic cascade.

Table of Compounds Mentioned

Enantioselective/Diastereoselective Synthesis (if applicable to chiral derivatives)

While this compound is an achiral molecule, the principles of enantioselective and diastereoselective synthesis are highly relevant for the production of its chiral derivatives. The benzo[b]thiophene scaffold is a core component of many biologically active molecules, and the introduction of stereocenters can significantly impact their pharmacological properties. Research into asymmetric synthesis of benzo[b]thiophene derivatives provides a framework for accessing optically pure compounds for various applications.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been successfully developed to produce various chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and excellent enantioselectivities. nih.gov In this process, the prochiral benzo[b]thiophene derivatives are hydrogenated in the presence of a chiral rhodium catalyst, leading to the formation of a single enantiomer in excess. The reaction has been shown to be effective for a range of substrates, including those with sterically hindering groups. nih.gov

The success of this methodology is attributed to the specific ligand-substrate interactions, which may involve hydrogen bonding, thereby directing the hydrogenation to one face of the molecule. nih.gov This approach has demonstrated high efficiency, achieving up to 99% yield and greater than 99% enantiomeric excess (ee). nih.gov Furthermore, the catalytic system has proven to be robust, allowing for gram-scale synthesis with a low catalyst loading (0.02 mol%), which is a crucial factor for practical applications. nih.gov

Table 1: Rh-catalyzed Asymmetric Hydrogenation of a Prochiral Benzo[b]thiophene 1,1-dioxide

ParameterValueReference
Catalyst SystemRhodium-based nih.gov
SubstrateProchiral substituted benzo[b]thiophene 1,1-dioxide nih.gov
ProductChiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxide nih.gov
Maximum Yield99% nih.gov
Maximum Enantioselectivity (ee)>99% nih.gov
Gram-Scale Yield99% nih.gov
Gram-Scale Enantioselectivity (ee)99% nih.gov
Catalyst Loading (Gram-Scale)0.02 mol% (S/C = 5000) nih.gov

Process Optimization and Scale-Up Considerations for this compound Production

The successful transition of a synthetic route from laboratory-scale to industrial production requires meticulous process optimization and careful consideration of scale-up challenges. While specific literature on the large-scale synthesis of this compound is limited, general principles can be applied by examining the production of related thiophene derivatives.

Process optimization focuses on maximizing yield, purity, and efficiency while minimizing costs and environmental impact. Key parameters for optimization include reaction conditions, catalyst selection, and purification methods. For instance, in the synthesis of related carboxylic acids, extensive screening of reaction conditions is often necessary. niscair.res.in This can involve evaluating different catalysts, solvents, and temperature profiles to identify the most efficient and sustainable pathway. niscair.res.in

A critical aspect of scaling up is managing the reaction temperature. In the vapor phase chlorination of 2-thiophenecarbonitrile (B31525), a precursor for some thiophene carboxylic acids, the reaction temperature was found to have a dramatic effect on the yield and impurity profile. beilstein-journals.org Lowering the temperature from 630°C to 500°C significantly increased the yield of the desired product while suppressing the formation of byproducts. beilstein-journals.orgbeilstein-journals.org Such optimization is crucial for achieving high purity on a large scale. The chlorination process was successfully demonstrated on a multi-kilogram scale, highlighting the feasibility of scaling up thiophene synthesis. beilstein-journals.org

Table 2: Effect of Temperature on the Vapor Phase Chlorination of 2-Thiophenecarbonitrile

Reaction Temperature (°C)Yield of 3,4,5-trichloro-2-thiophenenitrileReference
63069% beilstein-journals.org
50093% beilstein-journals.orgbeilstein-journals.org

Another important consideration in process scale-up is the management of reaction exotherms. The chlorination of 2-thiophenecarbonitrile was noted to be an exothermic process, with an internal temperature increase of 20-30°C observed in the reactor. beilstein-journals.org On a large scale, such exotherms must be carefully controlled to ensure safety and prevent runaway reactions.

Purification of the final product is also a key step in large-scale production. While laboratory-scale purifications often rely on chromatography, industrial-scale processes typically utilize more economical methods such as recrystallization or distillation. beilstein-journals.org The choice of purification method will depend on the physical properties of this compound and its impurities.

Finally, the introduction of the carboxylic acid functionality is a key step. This can be achieved through methods such as Grignard metallation followed by carbonation with carbon dioxide, or through palladium-catalyzed carbonylation under carbon monoxide pressure. beilstein-journals.orgbeilstein-journals.org The choice of method for large-scale production would involve a cost-benefit analysis, considering factors such as reagent costs, reaction conditions, and catalyst stability.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Methylbenzo B Thiophene 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 2-Methylbenzo[b]thiophene-6-carboxylic acid, distinct signals are expected for the methyl, aromatic, and carboxylic acid protons.

The protons of the benzo[b]thiophene ring system typically appear in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts are influenced by the substitution pattern. For instance, in related benzo[b]thiophene derivatives, the proton at position 3 is often observed as a singlet, while the protons on the benzene (B151609) ring exhibit more complex splitting patterns due to spin-spin coupling. The methyl group protons at position 2 would likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The acidic proton of the carboxylic acid group is characteristically found far downfield, typically above δ 10.0 ppm, and its signal may be broad.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ~2.5 s (singlet)
H-3 ~7.2 s (singlet)
Aromatic H 7.5 - 8.2 m (multiplet)

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 165-185 ppm. The quaternary carbons of the benzo[b]thiophene ring, including the carbon bearing the methyl group (C-2) and the carbons at the ring fusion, would appear in the aromatic region, typically between δ 120-150 ppm. The carbon of the methyl group would be found in the upfield region, generally between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-CH₃ ~20
Aromatic C 120 - 145

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for assigning the protons on the benzene ring by showing their through-bond connectivities.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the methyl protons and the C-2 and C-3 carbons would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is invaluable for determining the stereochemistry and conformation of a molecule.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. For crystalline compounds like this compound, ssNMR can be used to investigate polymorphism, which is the ability of a substance to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the local chemical environments of the nuclei.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent feature would be the absorptions associated with the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. libretexts.org The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1680-1710 cm⁻¹. libretexts.org

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic ring can provide information about the substitution pattern.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500-3300 Strong, Broad
Carboxylic Acid C=O stretch 1680-1710 Strong
Aromatic C-H stretch >3000 Medium
Aromatic C=C stretch 1450-1600 Medium to Weak

Note: These are predicted values based on general functional group correlations.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides critical insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The spectrum is characterized by distinct bands corresponding to the vibrations of the benzothiophene (B83047) core, the methyl group, and the carboxylic acid moiety.

The aromatic C-H stretching vibrations of the benzothiophene ring system are typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The stretching vibrations of the C-C bonds within the fused ring structure appear in the 1550-1350 cm⁻¹ range. iosrjournals.orgnih.gov These modes are often strong in the Raman spectrum due to the polarizability of the aromatic system.

The C-S stretching vibrations of the thiophene (B33073) ring are generally found at lower wavenumbers, typically between 850 cm⁻¹ and 600 cm⁻¹. iosrjournals.orgjchps.com The precise position of these bands can be influenced by the nature and position of substituents on the ring. acs.org

Vibrations associated with the carboxylic acid group are also prominent. The C=O stretching of the carboxyl group is expected to produce a strong band, typically in the region of 1700-1650 cm⁻¹. The C-O stretching and O-H in-plane bending modes are also identifiable. Furthermore, the methyl group substituent gives rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Table 1: Characteristic Raman Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 Stretching of C-H bonds on the benzothiophene ring. iosrjournals.org
Methyl C-H Stretch 2980-2870 Asymmetric and symmetric stretching of C-H bonds in the CH₃ group.
C=O Stretch 1700-1650 Stretching of the carbonyl double bond in the carboxylic acid.
Aromatic C-C Stretch 1550-1350 In-plane stretching of carbon-carbon bonds within the fused aromatic rings. iosrjournals.orgnih.gov
C-H Bending 1300-1000 In-plane bending of C-H bonds on the ring and in the methyl group. iosrjournals.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The electronic absorption properties of this compound are determined by its primary chromophore, the benzothiophene bicyclic system. UV-Vis spectroscopy reveals electronic transitions between molecular orbitals. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the conjugated aromatic system.

The parent benzothiophene molecule exhibits significant absorption, which is a hybrid of the properties of benzene and thiophene. researchgate.net The fusion of the benzene and thiophene rings creates a more extended π-electron system, resulting in absorption at longer wavelengths compared to the individual parent molecules. researchgate.net

For this compound, the presence of the methyl and carboxylic acid groups as substituents on the benzothiophene core will influence the energy of these electronic transitions. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax). The carboxylic acid group, particularly, can engage in conjugation with the aromatic ring, which typically leads to a red shift of the π→π* transition. In addition to the strong π→π* transitions, a weaker absorption band corresponding to an n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, may be observed at a longer wavelength, often in the 270-300 nm range. masterorganicchemistry.com

Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties

Benzothiophene derivatives are known to exhibit luminescent properties, making them suitable for applications in materials science. acs.orgktu.edu The emission characteristics of this compound can be investigated using fluorescence and phosphorescence spectroscopy.

Fluorescence arises from the radiative decay of an electron from the lowest singlet excited state (S₁) to the singlet ground state (S₀). The rigid, planar structure of the benzothiophene core generally favors fluorescence. libretexts.org The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.

Phosphorescence involves a transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in a much longer lifetime than fluorescence. The presence of the sulfur heteroatom in the thiophene ring can enhance intersystem crossing (the transition from S₁ to T₁) due to the heavy-atom effect, potentially leading to observable phosphorescence. The molecular environment, such as solvent polarity and pH, can significantly impact both the fluorescence and phosphorescence quantum yields and lifetimes. libretexts.org

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS can unequivocally confirm its molecular formula, C₁₀H₈O₂S.

By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be validated. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Determination of this compound

Parameter Value
Molecular Formula C₁₀H₈O₂S
Nominal Mass 192 u
Monoisotopic Mass (Calculated) 192.02450 u
Theoretical m/z [M+H]⁺ 193.03178

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of the molecular ion of this compound can confirm the connectivity of its atoms and the identity of its functional groups.

Upon ionization, several characteristic fragmentation pathways are expected for this molecule. nih.gov A primary and highly probable fragmentation is the loss of the carboxylic acid group. This can occur through two main routes:

Loss of a carboxyl radical (•COOH): This would result in a fragment ion with an m/z corresponding to the loss of 45 Da.

Loss of carbon dioxide (CO₂): Following rearrangement, the molecule can lose a neutral CO₂ molecule, leading to a fragment ion with an m/z reflecting a loss of 44 Da.

Another expected fragmentation pathway is the cleavage of the bond alpha to the aromatic ring, resulting in the loss of the methyl group (•CH₃), which would produce a fragment ion with a mass loss of 15 Da. libretexts.org Further fragmentation of the benzothiophene ring system itself can also occur, although these pathways are generally less favored. nih.gov The analysis of these fragmentation patterns provides a comprehensive structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities

In a typical GC-MS analysis for purity assessment, the compound would be vaporized and passed through a capillary column, with separation based on boiling point and affinity for the column's stationary phase. The mass spectrometer would then ionize the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint. This would allow for the quantification of the main compound and the identification of any volatile impurities, such as residual solvents from synthesis or by-products of the reaction. However, without experimental data, a specific fragmentation pattern and retention time for this compound cannot be provided.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurities

Specific data from Liquid Chromatography-Mass Spectrometry (LC-MS) analyses for the purpose of determining the purity and identifying non-volatile impurities of this compound are not available in published research. LC-MS is a crucial technique for the analysis of less volatile and thermally labile compounds, making it highly suitable for carboxylic acids.

An LC-MS method for this compound would typically involve a reversed-phase high-performance liquid chromatography (HPLC) system to separate the target molecule from any non-volatile impurities, such as starting materials, reagents, or non-volatile by-products. The eluent would then be introduced into a mass spectrometer, likely using an electrospray ionization (ESI) source, to obtain mass-to-charge ratio data. This would enable the confirmation of the molecular weight of the main peak and the characterization of any impurities present. Despite the suitability of this technique, dedicated studies providing such data for this compound have not been found.

Single Crystal X-ray Diffraction

A search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction of this compound. This powerful technique provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Determination of Solid-State Molecular Structure and Stereochemistry

Without a single crystal X-ray diffraction study, the precise solid-state molecular structure, including bond lengths, bond angles, and torsional angles of this compound, remains undetermined experimentally. While the connectivity of the atoms can be inferred from other spectroscopic methods, X-ray diffraction provides the exact spatial arrangement of the atoms in the crystal lattice.

Polymorphism Studies

There are no published studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Investigating polymorphism is crucial in fields like pharmaceuticals, but no such investigations have been reported for this specific compound.

Elemental Analysis for Empirical Formula Validation

Specific elemental analysis data for this compound is not reported in the available scientific literature. Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) present in a compound. This data is then compared with the theoretical percentages calculated from the compound's empirical formula (C₁₀H₈O₂S) to verify its elemental composition and purity.

Below is a theoretical calculation of the elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0110120.162.48
HydrogenH1.00888.0644.19
OxygenO16.00232.0016.65
SulfurS32.07132.0716.68
Total 192.234 100.00

Theoretical and Computational Investigations of 2 Methylbenzo B Thiophene 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are employed to determine the electronic structure, optimized geometry, and various other molecular properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. sci-hub.semdpi.com This method is favored for its balance of accuracy and computational efficiency. DFT calculations on benzo[b]thiophene derivatives are utilized to determine their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

For a molecule like 2-Methylbenzo[b]thiophene-6-carboxylic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p). mdpi.com These calculations yield the optimized ground state geometry, providing precise bond lengths and angles. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Benzothiophene (B83047) Carboxylic Acid

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents typical values for a molecule of this class.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate results. For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain a more precise description of electron correlation effects. These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more computationally efficient methods like DFT and for investigating systems where electron correlation plays a crucial role.

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of this compound. For instance, the rotation around the single bond connecting the carboxylic acid group to the benzo[b]thiophene core can be investigated to identify the most stable conformations.

Table 2: Illustrative Parameters from an MD Simulation of a Substituted Benzothiophene Carboxylic Acid in Water

ParameterDescription
Simulation Time100 ns
Temperature300 K
Pressure1 atm
Number of Solvent Molecules~5000

Note: The data in this table is illustrative and represents typical simulation parameters.

Monte Carlo Simulations for Conformational Space Exploration

Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a molecule. researchgate.net Instead of solving equations of motion, MC methods generate random changes in the coordinates of the atoms and accept or reject these changes based on a probability criterion, typically the Metropolis criterion. This method is particularly effective for overcoming energy barriers and exploring a wide range of conformations. For a flexible molecule like this compound, MC simulations can be used to identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide a detailed understanding of its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These predictions are typically grounded in quantum mechanical calculations, most notably Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

The prediction of NMR spectra through computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts. This process begins with the optimization of the molecular geometry of this compound, typically using DFT with a suitable functional and basis set to find the lowest energy conformation.

Once the optimized geometry is obtained, the GIAO method is employed to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is influenced by the molecular structure. For this compound, distinct chemical shifts are expected for the protons and carbons of the benzothiophene core, the methyl group, and the carboxylic acid group.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on theoretical calculations.

Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shifts (ppm)¹³C NMR Predicted Chemical Shifts (ppm)
ProtonPredicted Shift (δ)CarbonPredicted Shift (δ)
-COOH12.0 - 13.0C=O168 - 172
Ar-H7.5 - 8.5Ar-C (quaternary)130 - 145
-CH₃2.4 - 2.6Ar-CH120 - 130
-CH₃15 - 20

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. mdpi.comiosrjournals.org The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to determine the harmonic vibrational frequencies.

The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational modes are expected for the O-H and C=O stretching of the carboxylic acid group, the C-H stretching of the aromatic ring and methyl group, and the skeletal vibrations of the benzothiophene ring system. iosrjournals.org These theoretical predictions are invaluable for interpreting experimental IR and Raman spectra. nih.gov

Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency (cm⁻¹)Spectrum
O-H stretch (carboxylic acid)3200 - 3500 (broad)IR
C-H stretch (aromatic)3000 - 3100IR, Raman
C-H stretch (methyl)2850 - 3000IR, Raman
C=O stretch (carboxylic acid)1680 - 1720IR, Raman
C=C stretch (aromatic)1450 - 1600IR, Raman
C-O stretch (carboxylic acid)1210 - 1320IR
O-H bend (carboxylic acid)920 - 960IR

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the conjugated benzothiophene ring system. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions, as well as their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These theoretical predictions can aid in the interpretation of experimental UV-Vis spectra and provide insight into the electronic structure of the molecule.

Predicted UV-Vis Absorption Maxima

Predicted λmax (nm)Oscillator Strength (f)Transition Assignment
~280 - 320> 0.1π → π
~240 - 270> 0.1π → π

Elucidation of Reaction Mechanisms

A key aspect of understanding a reaction mechanism is the characterization of its transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods, particularly those based on DFT, can be used to locate and characterize the geometry and energy of transition states for the key steps in the synthesis of this compound.

For instance, in a potential synthetic route involving the cyclization of a substituted thiophene (B33073) derivative, computational methods can be employed to model the bond-forming and bond-breaking processes. By identifying the transition state structure for this cyclization step, researchers can gain insights into the steric and electronic factors that govern the reaction's feasibility and rate.

Once the reactants, products, intermediates, and transition states of a reaction have been computationally identified, a complete reaction pathway can be mapped. This involves connecting these stationary points on the potential energy surface and constructing a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses, providing a comprehensive picture of the reaction mechanism.

Conformational Analysis and Energy Landscapes

The conformational preferences of this compound are dictated by the rotational barriers around the C2-C(methyl) and C6-C(carboxylic) single bonds. These barriers arise from a combination of steric hindrance and electronic effects.

Rotation of the Carboxylic Acid Group:

The orientation of the carboxylic acid group relative to the benzo[b]thiophene ring is the most significant factor in determining the stable conformers of the molecule. The rotation around the C6-C(carboxylic) bond leads to different arrangements of the carbonyl oxygen and the hydroxyl group with respect to the aromatic ring. Based on computational studies of related aroyl derivatives of benzo[b]thiophene, it is expected that the potential energy surface for this rotation will exhibit two primary minima corresponding to planar or near-planar arrangements of the carboxylic acid group with the benzo[b]thiophene ring. This planarity is favored due to the stabilizing effects of π-conjugation between the carbonyl group and the aromatic system.

In analogous systems, such as 2-benzoylthiophenes, the S,O-cis conformation, where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, is found to be the more stable conformer. rsc.org By analogy, for this compound, the most stable conformer is predicted to be the one where the carboxylic acid group is coplanar with the benzo[b]thiophene ring. Two such planar conformers are possible, differing in the orientation of the hydroxyl group (syn or anti relative to the C5-C6 bond). The energy difference between these planar conformers is generally small. The rotational barrier separating these planar conformers, which passes through a transition state where the carboxylic acid group is perpendicular to the aromatic ring, is expected to be modest, allowing for facile interconversion at room temperature.

Rotation of the Methyl Group:

The rotation of the methyl group at the C2 position is generally considered to have a lower energy barrier compared to the carboxylic acid group. For a related molecule, 2-methylthiophene, the rotational barrier for the methyl group has been experimentally determined to be approximately 0.7 kcal/mol (197.7 cm⁻¹). nih.gov This low barrier suggests that at ambient temperatures, the methyl group can be considered a near-free rotor. The preferred conformation of the methyl group will have one C-H bond eclipsing the C2-C3 bond of the thiophene ring, to minimize steric interactions with the adjacent hydrogen atom at the C3 position.

The following table summarizes the anticipated rotational barriers and preferred dihedral angles for the key rotations in this compound, based on data from analogous compounds.

Rotating GroupBond AxisPreferred Dihedral Angle (°)Estimated Rotational Barrier (kcal/mol)
Carboxylic AcidC6-C(carboxylic)~0 and ~1802 - 5
Methyl GroupC2-C(methyl)0, 120, 240~0.7

Given the significantly lower rotational barrier of the methyl group, its rotation is expected to be rapid and largely independent of the orientation of the more slowly rotating carboxylic acid group. Therefore, for each stable conformation of the carboxylic acid group (planar syn and anti), there will be a rapidly interconverting set of methyl group orientations.

The energy profile for the rotation of the carboxylic acid group is expected to be a sinusoidal-like curve with two minima at approximately 0° and 180° and two maxima at approximately 90° and 270°. The interconversion between the two stable planar conformers requires surmounting this rotational energy barrier. The rate of this interconversion will be dependent on the height of this barrier.

Chemical Transformations and Derivatization Strategies of 2 Methylbenzo B Thiophene 6 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 2-methylbenzo[b]thiophene (B72938) scaffold is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and conversion to the corresponding acid chloride for further reactions.

Esterification and Amidation Reactions

Esterification: The conversion of 2-Methylbenzo[b]thiophene-6-carboxylic acid to its corresponding esters can be readily achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction towards the ester product. For example, the reaction of a similar compound, benzo[b]thiophene-2-carboxylic acid, with methanol (B129727) and concentrated sulfuric acid at reflux temperature yields the corresponding methyl ester. guidechem.com

Alternatively, esterification can be performed under milder conditions using coupling agents. For instance, the reaction with triphenylphosphine (B44618) dibromide and an alcohol in the presence of a base like potassium carbonate provides a one-pot protocol for converting carboxylic acids to their esters with moderate to high yields. unc.edu

Amidation: The formation of amides from this compound is a crucial transformation, particularly in the synthesis of biologically active molecules. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acid chloride (see section 5.1.3), which then readily reacts with an amine. Another widely used method involves peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. For instance, the coupling of 6-methylbenzo[b]thiophene-2-carboxylic acid with an amine has been successfully achieved using EDCA, HOBt, and diisopropylethylamine (DIPEA). acs.org

Table 1: Representative Esterification and Amidation Reactions

Reactant Reagents Product Reaction Type
This compound Methanol, H₂SO₄ Methyl 2-methylbenzo[b]thiophene-6-carboxylate Esterification
This compound Benzylamine, EDC, HOBt N-Benzyl-2-methylbenzo[b]thiophene-6-carboxamide Amidation
This compound Ethanol (B145695), PPh₃Br₂, K₂CO₃ Ethyl 2-methylbenzo[b]thiophene-6-carboxylate Esterification

Reduction to Alcohol and Aldehyde

Reduction to Alcohol: The carboxylic acid group of this compound can be reduced to a primary alcohol, (2-methylbenzo[b]thiophen-6-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids. acs.org The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

Another effective reagent is borane (B79455) (BH₃), usually used as a complex with THF (BH₃·THF). Borane is a more selective reducing agent than LiAlH₄ and will not reduce esters, amides, or nitro groups under standard conditions. libretexts.org

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be carefully controlled to prevent over-reduction to the alcohol. One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H).

A plausible route for the synthesis of 2-methylbenzo[b]thiophene-6-carbaldehyde would involve the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by reduction.

Table 2: Reduction Reactions of the Carboxylic Acid Moiety

Starting Material Reagent(s) Product Product Type
This compound 1. LiAlH₄, THF; 2. H₃O⁺ (2-Methylbenzo[b]thiophen-6-yl)methanol Alcohol
This compound 1. BH₃·THF; 2. H₃O⁺ (2-Methylbenzo[b]thiophen-6-yl)methanol Alcohol
This compound 1. SOCl₂; 2. LiAl(O-t-Bu)₃H 2-Methylbenzo[b]thiophene-6-carbaldehyde Aldehyde

Acid Chloride Formation and Subsequent Reactions

The conversion of this compound to its acid chloride, 2-methylbenzo[b]thiophene-6-carbonyl chloride, is a key step in activating the carboxyl group for a variety of subsequent nucleophilic acyl substitution reactions. The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). libretexts.org Oxalyl chloride is another effective reagent.

Once formed, 2-methylbenzo[b]thiophene-6-carbonyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles to produce esters, amides, and other carboxylic acid derivatives. For example, its reaction with an alcohol will yield the corresponding ester, and its reaction with an amine will produce the corresponding amide.

Decarboxylation Pathways

The removal of the carboxylic acid group through decarboxylation can be a useful synthetic strategy. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of carbon dioxide. For aromatic carboxylic acids, this reaction typically requires harsh conditions, such as heating at high temperatures with a catalyst like copper powder in quinoline.

However, for certain substituted benzo[b]thiophene-2-carboxylic acids, decarboxylation can be achieved under acidic conditions. For instance, 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be decarboxylated by refluxing with 48% hydrobromic acid. zendy.io It is plausible that similar conditions could be applied to this compound, although the electronic effects of the methyl group at the 2-position and the carboxylic acid at the 6-position would influence the reaction's feasibility.

Electrophilic Aromatic Substitution (EAS) on the Benzo[b]thiophene Core

The benzo[b]thiophene ring system is susceptible to electrophilic aromatic substitution. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. chemicalbook.com The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the methyl group at the 2-position is an activating group, while the carboxylic acid group at the 6-position is a deactivating group. Theoretical calculations on related 3-acyl-2-methylbenzo[b]thiophenes suggest that positions 4 and 6 are the most reactive towards electrophilic attack. sci-hub.se

Halogenation Reactions

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. The reaction of benzo[b]thiophene with halogens or halogenating agents can lead to substitution on the thiophene or the benzene ring, depending on the reaction conditions.

For benzo[b]thiophene itself, electrophilic substitution preferentially occurs at the 3-position. chemicalbook.com However, with the 2-position blocked by a methyl group in the target molecule, substitution is directed to other positions. Given the deactivating nature of the carboxylic acid at the 6-position, electrophilic attack is likely to occur on the benzene ring, potentially at the 4, 5, or 7-positions. The precise regioselectivity would be influenced by a combination of the electronic effects of both the methyl and carboxylic acid groups and the reaction conditions employed. For example, the bromination of 3-methylthiophene (B123197) can be controlled to yield 2,4-dibromo-3-methylthiophene. beilstein-journals.org

Table 3: Potential Halogenation Products of this compound

Reaction Reagent Potential Product(s)
Bromination Br₂, FeBr₃ 4-Bromo-2-methylbenzo[b]thiophene-6-carboxylic acid, 7-Bromo-2-methylbenzo[b]thiophene-6-carboxylic acid
Chlorination Cl₂, AlCl₃ 4-Chloro-2-methylbenzo[b]thiophene-6-carboxylic acid, 7-Chloro-2-methylbenzo[b]thiophene-6-carboxylic acid

Nitration and Sulfonation

Nitration

The nitration of this compound is an example of an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction is influenced by the directing effects of the substituents on the benzo[b]thiophene core. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. researchgate.net However, the presence of an activating group (2-methyl) and a deactivating group (6-carboxylic acid) significantly directs the position of nitration.

In the benzo[b]thiophene system, the order of reactivity for electrophilic substitution is generally 3 > 2 > 6 > 5 > 4 > 7. researchgate.net The 2-position is already substituted. The 6-carboxylic acid group is a deactivating group and a meta-director, which would direct incoming electrophiles to the 5 and 7-positions of the benzene ring. Conversely, the 2-methyl group is an activating group, but its influence on the benzene ring is less direct. Given these competing factors, nitration is expected to occur primarily on the benzene ring, as the thiophene ring is somewhat deactivated by the adjacent carboxylic acid's electron-withdrawing nature.

Studies on the nitration of benzo[b]thiophene-3-carboxylic acid have shown that substitution occurs across the benzene ring, leading to a mixture of 4-, 5-, 6-, and 7-nitro isomers. cdnsciencepub.com By analogy, the nitration of this compound would likely yield a mixture of isomers, with substitution favored at positions on the benzene ring that are least deactivated.

Sulfonation

Sulfonation of benzo[b]thiophenes is another key electrophilic aromatic substitution reaction. The reaction of benzo[b]thiophene with sulfuric acid and acetic anhydride (B1165640) typically yields a mixture of benzo[b]thiophene-3-sulfonic acid and benzo[b]thiophene-2-sulfonic acid. chemicalbook.com For this compound, the 2-position is blocked. Therefore, sulfonation would be expected to occur at the 3-position on the thiophene ring or on the benzene ring.

Considering the deactivating effect of the 6-carboxylic acid group on the benzene ring, the 3-position of the thiophene ring remains a likely site for sulfonation. Milder sulfonating agents, such as chlorosulfonic acid in chloroform (B151607) or sulfur trioxide in nitromethane, are often preferred for heterocyclic compounds to avoid decomposition that can occur under harsher traditional sulfonation conditions. researchgate.net

Reaction Typical Reagents Expected Major Product(s)
NitrationHNO₃/H₂SO₄Mixture of 5-nitro and 7-nitro derivatives
SulfonationH₂SO₄/Acetic Anhydride or SO₃/Nitromethane2-Methyl-6-carboxybenzo[b]thiophene-3-sulfonic acid

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the benzo[b]thiophene ring system, typically using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). This reaction is a cornerstone of C-C bond formation in aromatic systems. For benzo[b]thiophenes, acylation predominantly occurs at the 3-position. nih.govgoogle.com In the case of this compound, the presence of the deactivating carboxylic acid group on the benzene ring makes the thiophene ring the more favorable site for acylation. Therefore, the introduction of an acyl group is expected at the 3-position.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an alkyl halide with a Lewis acid catalyst to introduce an alkyl group onto the aromatic ring. While a fundamental reaction, it is often plagued by issues such as polyalkylation and carbocation rearrangements. For benzo[b]thiophene, alkylation can occur at both the 2- and 3-positions. chemicalbook.com Given that the 2-position is already occupied in the target molecule, alkylation would be directed to the 3-position. The deactivating carboxylic acid group would again disfavor substitution on the benzene ring.

Reaction Typical Reagents Expected Major Product
AcylationRCOCl, AlCl₃3-Acyl-2-methylbenzo[b]thiophene-6-carboxylic acid
AlkylationR-X, AlCl₃3-Alkyl-2-methylbenzo[b]thiophene-6-carboxylic acid

Regioselectivity of EAS in Benzo[b]thiophenes

The regioselectivity of electrophilic aromatic substitution in the benzo[b]thiophene ring system is a well-studied phenomenon. The thiophene ring is more electron-rich and thus more reactive towards electrophiles than the fused benzene ring. researchgate.net Theoretical calculations and experimental results confirm that the order of reactivity for the unsubstituted benzo[b]thiophene is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net

For this compound, the inherent reactivity of the ring system is modulated by the electronic effects of the substituents:

2-Methyl Group: This is an electron-donating group, which activates the ring towards EAS. It primarily enhances the reactivity of the adjacent 3-position.

6-Carboxylic Acid Group: This is an electron-withdrawing group, which deactivates the ring, particularly the benzene moiety, towards EAS. As a meta-director, it would direct incoming electrophiles on the benzene ring to the 5- and 7-positions.

The interplay of these effects leads to the following predictions for EAS on this compound:

Substitution on the Thiophene Ring: The 3-position is strongly activated by the 2-methyl group, making it the most probable site for electrophilic attack, provided the electrophile is not too sterically hindered.

Substitution on the Benzene Ring: The benzene ring is generally deactivated by the 6-carboxylic acid group. However, if substitution does occur on the benzene ring, it is most likely to be at the 7-position, which is ortho to the activating thiophene sulfur and meta to the deactivating carboxylic acid group. The 5-position is also a possibility, being meta to the carboxylic acid.

Nucleophilic Aromatic Substitution (NAS) on Halogenated Derivatives

Nucleophilic aromatic substitution on halogenated benzo[b]thiophenes is a less common but synthetically useful transformation. The reactivity of halogens towards nucleophilic displacement depends on their position on the ring. It has been observed that a halogen at the 2-position of a benzo[b]thiophene is more readily displaced by nucleophiles, such as amines, than a halogen at the 3-position. taylorfrancis.com

To study NAS on this compound, halogenated precursors would be required. For instance, if a halogen (e.g., Cl, Br) were introduced at the 3-position via electrophilic halogenation, it could potentially be displaced by a strong nucleophile. Similarly, a halogen on the benzene ring, for instance at the 7-position, could undergo nucleophilic substitution, although this would likely require harsh reaction conditions or activation by a strongly electron-withdrawing group. The synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov

Oxidation and Reduction Reactions of the Thiophene Sulfur Atom

Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in the thiophene ring of benzo[b]thiophenes can be oxidized to form the corresponding sulfoxide and sulfone. These oxidations can significantly alter the electronic properties of the molecule, as the sulfoxide and sulfone groups are electron-withdrawing. mdpi.com

The oxidation of benzo[b]thiophenes can be achieved using various oxidizing agents. Hydrogen peroxide is a common reagent, often used in the presence of a catalyst. For instance, the oxidation of benzo[b]thiophene derivatives to their corresponding sulfones has been accomplished using an aqueous solution of hydrogen peroxide and phosphorus pentoxide. researchgate.net The oxidation of 2-methylbenzo[b]thiophene has also been reported, yielding the corresponding sulfoxide. nih.gov

The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone, depending on the reaction conditions and the amount of oxidant used.

Product Oxidizing Agent
This compound 1-oxide (Sulfoxide)e.g., m-CPBA (1 equivalent)
This compound 1,1-dioxide (Sulfone)e.g., H₂O₂/P₂O₅ or excess m-CPBA

Reductive Cleavage of the Thiophene Ring

The thiophene ring of benzo[b]thiophene is relatively stable, but it can be cleaved under certain reductive conditions. A classic example is the Birch reduction, using sodium in liquid ammonia (B1221849). This reaction leads to the reductive cleavage of the C-S bonds in the thiophene ring. For the parent benzo[b]thiophene, this results in the formation of 2-ethylthiophenol. chemicalbook.com

Applying this to this compound, a similar reductive cleavage would be expected to occur, leading to a substituted ethylthiophenol derivative. The carboxylic acid group may also be reduced under these conditions, depending on the specific protocol. This reaction provides a pathway to open the heterocyclic ring and access different classes of sulfur-containing benzene derivatives.

Another method for the reduction of the thiophene ring without cleavage is catalytic hydrogenation. Using catalysts such as palladium sulfide (B99878) or rhodium, benzo[b]thiophene can be reduced to 2,3-dihydrobenzo[b]thiophene (B1596441). chemicalbook.com This transformation preserves the sulfur atom within a five-membered ring.

Functionalization of the Methyl Substituent

The methyl group at the C2 position of the benzothiophene (B83047) ring is a benzylic-type substituent. The C-H bonds of this group are weaker than those of a typical alkyl group due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for selective functionalization through radical-mediated and oxidative pathways.

Benzylic halogenation provides a versatile handle for further synthetic transformations. The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator, making it selective for the benzylic position over the aromatic rings. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution. masterorganicchemistry.com

The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) or a polar solvent like acetonitrile (B52724), with a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under UV irradiation. acs.org For the substrate this compound, the electron-withdrawing nature of the carboxylic acid group would have a negligible effect on the stability of the benzylic radical at C2, and thus, the reaction is expected to proceed efficiently to yield 2-(bromomethyl)benzo[b]thiophene-6-carboxylic acid.

Table 1: Representative Conditions for Benzylic Bromination
SubstrateReagentInitiator/ConditionsSolventProductYieldReference
2-Methylbenzo[b]thiopheneNBS (1.03 eq.)Stirring at RT, 30 minAcetonitrile3-Bromo-2-methylbenzo[b]thiophene*99% Current time information in Pasuruan, ID.
Toluene (B28343)NBSBenzoyl Peroxide (cat.), RefluxCCl₄Benzyl bromideHigh
EthylbenzeneBr₂Light (hν)CCl₄1-Bromo-1-phenylethaneGood masterorganicchemistry.com

*Note: In this specific reported case with acetonitrile as the solvent, electrophilic substitution at the C3 position occurred instead of benzylic bromination. For benzylic bromination, conditions typically involve a non-polar solvent like CCl₄ and a radical initiator.

The benzylic methyl group can be oxidized to form a carboxaldehyde or a dicarboxylic acid derivative. The choice of oxidant and reaction conditions determines the final oxidation state.

Oxidation to Aldehyde: Selective oxidation of the methyl group to an aldehyde (2-formylbenzo[b]thiophene-6-carboxylic acid) can be achieved using milder oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl and methylene (B1212753) groups to carbonyls, a transformation known as the Riley oxidation. iu.eduadichemistry.com The reaction is typically performed in a solvent like dioxane or acetic acid at elevated temperatures. This method is generally selective for the benzylic position. researchgate.netresearchgate.net

Oxidation to Carboxylic Acid: Vigorous oxidation can convert the methyl group directly to a second carboxylic acid function, yielding benzo[b]thiophene-2,6-dicarboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this purpose. masterorganicchemistry.com The reaction is typically performed in an aqueous basic or acidic medium under reflux. chemspider.comlibretexts.org The entire alkyl side chain is oxidized, irrespective of its length, provided a benzylic hydrogen is present. However, the strong oxidizing conditions required may pose a challenge, as the electron-rich thiophene ring is susceptible to oxidative degradation. Careful control of the reaction conditions is therefore essential. researchgate.net

Table 2: General Conditions for Oxidation of Benzylic Methyl Groups
TransformationSubstrate TypeReagentConditionsProduct TypeReference
Methyl to AldehydeActivated Methyl GroupSelenium Dioxide (SeO₂)Dioxane, RefluxAldehyde adichemistry.com
Methyl to Carboxylic AcidAlkylbenzenePotassium Permanganate (KMnO₄)Aqueous base, HeatBenzoic Acid masterorganicchemistry.com
Aldehyde to Carboxylic AcidAromatic AldehydeOxoneDMF, Room TempCarboxylic Acid mdma.chorganic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the this compound scaffold, a precursor bearing a suitable leaving group, typically a halide (Br, I) or a triflate, is required. Electrophilic halogenation of the benzothiophene core would provide the necessary substrate. Furthermore, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions, such as deactivation of the catalyst or interference from the acidic proton. The following sections describe the application of key cross-coupling reactions to plausible halogenated esters derived from this compound.

The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used due to its mild conditions and high tolerance for various functional groups. nih.gov A hypothetical substrate, such as methyl 7-bromo-2-methylbenzo[b]thiophene-6-carboxylate, could be coupled with a range of aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water, toluene) is crucial for achieving high yields. rsc.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldReference
ortho-BromoanilinePhenylboronic acid pinacol (B44631) esterCataCXium A Pd G3K₃PO₄Dioxane/H₂O95% nih.gov
4-Bromobenzoyl chloridePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene90% mdpi.com
1-Bromo-4-iodobenzene4-Methoxyphenyl boronic acidPd₂(dba)₃K₂CO₃o-Dichlorobenzene92% nih.gov

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. wikipedia.orgbeilstein-journals.org This reaction is particularly useful for synthesizing substituted styrenes and cinnamates. Using a halogenated ester of this compound as the substrate, various alkenes (e.g., styrene, acrylates) can be coupled to the benzothiophene core. nih.govacs.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or DMAc. thieme-connect.dersc.org

Table 4: Example Conditions for Heck Coupling
Aryl HalideAlkeneCatalyst/LigandBaseSolventYieldReference
BromobenzeneStyrenePd-complex 6 (2 mol%)K₂CO₃DMF85% beilstein-journals.org
2-BromothiophenePent-4-en-2-olPd(OAc)₂ / PPh₃--55% thieme-connect.de
6-Bromothieno[2,3-d]pyrimidineMethyl acrylatePd₂(dba)₃ / P(Cy)₃Cy₂NMeDMAcHigh Conv. rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. libretexts.org This methodology allows for the introduction of alkyne functionalities onto the benzothiophene scaffold, which can serve as precursors for further transformations. rsc.org

Table 5: General Conditions for Sonogashira Coupling
Aryl HalideTerminal AlkyneCatalyst SystemBaseSolventYieldReference
2-IodothiophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF87% iu.edu
4-IodotoluenePhenylacetylenePd(PPh₃)₄ / Cu₂O-THF-DMA60% beilstein-journals.org
Aryl HalidesTerminal AlkynesPd(0) / Cu(I)Amine (e.g., Et₃N)Amine or THFGood-Exc. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, reacting an aryl halide with an amine. wikipedia.org This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines. nih.gov A halogenated ester of this compound can be coupled with a wide range of primary and secondary amines, as well as amides and other N-heterocycles. acs.org The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, BippyPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). acs.orgnih.gov

Table 6: Representative Conditions for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst/LigandBaseSolventYieldReference
(Hetero)aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂ / BippyPhosNaOtBu or K₃PO₄Toluene or DioxaneGood-Exc. nih.gov
BromobenzeneCarbazolePd₂(dba)₃ / XPhosNaOtBuTolueneHigh nih.gov
Aryl IodidesAryl/Aliphatic AminesNi(acac)₂*--High acs.org

*Note: This example uses a nickel-based catalyst system activated by a phenylboronic ester.

Stille Coupling

The Stille coupling is a versatile and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgharvard.edu This reaction is particularly valuable for creating complex molecular architectures due to its tolerance of a wide variety of functional groups and the relatively mild reaction conditions.

For a molecule like this compound, the Stille coupling would typically be employed to introduce a new carbon-based substituent at a halogenated position on the benzothiophene core. A plausible synthetic precursor for such a reaction would be a halogenated derivative, for instance, 6-bromo-2-methylbenzo[b]thiophene-2-carboxylic acid. This bromo derivative can then be coupled with various organostannanes to introduce alkyl, vinyl, aryl, or heteroaryl groups at the 6-position.

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) catalyst, forming a Pd(II) complex. This is followed by a transmetalation step where the organic group from the organostannane is transferred to the palladium center, displacing the halide. The final step is a reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgharvard.edu

The following table outlines a representative, albeit hypothetical, Stille coupling reaction for a derivative of this compound.

Table 1: Representative Stille Coupling Reaction

Reactant 1 Reactant 2 Catalyst Product

Synthesis of Diverse Analogues and Congeners of this compound

The synthesis of analogues and congeners of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. This can be achieved through modification of substituents at various positions on the benzothiophene scaffold and by exploring its isomeric forms.

Modification of Substituents at Other Positions

The benzothiophene core of this compound offers several positions for the introduction of new functional groups. The benzene portion of the bicyclic system is particularly amenable to electrophilic substitution reactions, and modern cross-coupling methods provide a powerful toolkit for a wide range of modifications.

For instance, the synthesis of various 6-substituted benzo[b]thiophene-2-carboxylic acids has been reported, demonstrating the feasibility of introducing different groups at the 6-position. nih.govmdpi.com These methods can be adapted to modify the 4, 5, and 7-positions of the this compound core. Halogenation of the benzothiophene ring, for example, can provide a handle for further derivatization through cross-coupling reactions like the Suzuki or Stille couplings.

The following table summarizes some reported synthetic modifications on the benzo[b]thiophene ring that could be applied to generate analogues of this compound.

Table 2: Examples of Substituent Modifications on the Benzo[b]thiophene Core

Starting Material Reagents and Conditions Product Reference
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate 1. NaOH, EtOH, H₂O; 2. HCl 6-Chlorobenzo[b]thiophene-2-carboxylic acid mdpi.com
2-Fluoro-4-(trifluoromethyl)benzaldehyde Ethyl thioglycolate, K₂CO₃, DMF Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate nih.gov

Exploration of Isomeric Forms

The synthesis of isomeric forms of this compound, where the methyl and carboxylic acid groups are located at different positions on the benzothiophene ring, is another important strategy for generating chemical diversity. The biological and chemical properties of benzothiophene derivatives are often highly dependent on the substitution pattern.

Various synthetic routes have been developed to access different isomers of substituted benzo[b]thiophene carboxylic acids. For example, the synthesis of 5-Methylbenzo[b]thiophene-2-carboxylic acid has been documented. biosynth.comchemicalbook.com Additionally, methods for preparing 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid and 6-hydroxymethyl-2-methylbenzo[b]thiophene-3-carboxylic acid have been reported, showcasing the ability to place substituents at various positions around the bicyclic core. chemimpex.comprepchem.com

The synthesis of these isomers often involves the cyclization of appropriately substituted benzene derivatives. For instance, the reaction of a substituted thiophenol with an α-halo-carbonyl compound can lead to the formation of the thiophene ring, with the substitution pattern on the final benzothiophene determined by the starting materials.

The following table provides examples of synthesized isomers of methylbenzo[b]thiophene carboxylic acids.

Table 3: Examples of Synthesized Isomeric Methylbenzo[b]thiophene Carboxylic Acids

Compound Name Structure Reference
5-Methylbenzo[b]thiophene-2-carboxylic acid biosynth.com
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid chemimpex.com
6-Hydroxymethyl-2-methylbenzo[b]thiophene-3-carboxylic acid prepchem.com
4-Hydroxybenzothiophene-6-carboxylic acid researchgate.net

Structure Property Relationship Spr Studies of 2 Methylbenzo B Thiophene 6 Carboxylic Acid Derivatives

Influence of Structural Modifications on Electronic Properties

The electronic landscape of the 2-Methylbenzo[b]thiophene-6-carboxylic acid core is highly sensitive to the nature and position of substituent groups. These modifications can profoundly impact the molecule's acidity, reactivity, and spectroscopic behavior.

Hammett-Type Analyses for Substituent Effects on Acidity/Reactivity

The acidity of the carboxylic acid group at the 6-position of the 2-methylbenzo[b]thiophene (B72938) scaffold is a critical determinant of its behavior in biological systems and its utility as a synthetic intermediate. The electronic influence of substituents on the aromatic ring can be quantitatively assessed using Hammett-type analyses, which correlate reaction rates and equilibrium constants with substituent-specific parameters (σ).

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), attached to the benzo[b]thiophene ring are expected to increase the acidity of the carboxylic acid (lower pKa). This is due to their ability to stabilize the resulting carboxylate anion through inductive and/or resonance effects, thereby facilitating proton dissociation. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂), are anticipated to decrease acidity (higher pKa) by destabilizing the conjugate base.

While specific Hammett constants for the benzo[b]thiophene system are not extensively tabulated, the principles derived from substituted benzoic acids and other aromatic systems are broadly applicable. The position of the substituent also plays a crucial role; for instance, a substituent at a position that allows for direct resonance interaction with the carboxylic acid group will exert a more pronounced effect.

A linear free-energy relationship, as described by the Hammett equation (log(K/K₀) = ρσ), can be established by plotting the logarithm of the acid dissociation constant (K) of a series of substituted 2-methylbenzo[b]thiophene-6-carboxylic acids against the appropriate Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides a measure of the sensitivity of the carboxylic acid's acidity to substituent effects. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups.

Table 1: Predicted Influence of Substituents on the Acidity of this compound

Substituent (at position X)Electronic EffectPredicted pKa
-NO₂Electron-withdrawingLower
-CNElectron-withdrawingLower
-ClElectron-withdrawing (inductive)Lower
-HReferenceBaseline
-CH₃Electron-donatingHigher
-OCH₃Electron-donating (resonance)Higher

This table is predictive and based on the established electronic effects of substituents in analogous aromatic systems.

Computational Correlations of Electronic Structure with Spectroscopic Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure of this compound derivatives and correlating these findings with experimental spectroscopic data. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electronic absorption characteristics, which are governed by transitions between these frontier orbitals, can be predicted.

Structural modifications that decrease the HOMO-LUMO energy gap are expected to lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax) in the UV-Vis spectrum. For instance, the introduction of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. The combined effect of strategically placed donor and acceptor groups can significantly reduce the energy gap, pushing the absorption into the visible region.

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra of these derivatives, providing theoretical λmax values that can be compared with experimental data. A strong correlation between the calculated HOMO-LUMO gap and the observed λmax would validate the computational model and provide a predictive tool for designing molecules with specific spectroscopic properties.

Table 2: Predicted Correlation between Substituent Type, HOMO-LUMO Gap, and λmax

Substituent TypeEffect on HOMOEffect on LUMOPredicted HOMO-LUMO GapPredicted λmax Shift
Strong EDGIncreaseMinimalDecreaseBathochromic (Red Shift)
Weak EDGSlight IncreaseMinimalSlight DecreaseSlight Bathochromic Shift
-H (Reference)BaselineBaselineBaselineBaseline
Weak EWGMinimalSlight DecreaseSlight DecreaseSlight Bathochromic Shift
Strong EWGMinimalDecreaseDecreaseBathochromic (Red Shift)

This table illustrates general trends and the actual effects can be position-dependent.

Steric Effects and Conformational Preferences

Beyond electronic influences, the size and spatial arrangement of substituents can dictate the three-dimensional structure and intermolecular interactions of this compound derivatives, which are critical for their solid-state packing and biological activity.

Impact of Substituents on Molecular Conformation

The planarity of the benzo[b]thiophene ring system is a key feature, but the introduction of bulky substituents can induce steric strain, leading to deviations from planarity. The orientation of the carboxylic acid group relative to the fused ring system is also of conformational importance. X-ray crystallography of analogous substituted benzo[b]thiophene compounds can provide valuable insights into these conformational preferences.

For example, a bulky substituent at the 5-position, adjacent to the carboxylic acid at the 6-position, could force the carboxylic acid group to twist out of the plane of the aromatic ring. This change in conformation would affect the extent of conjugation and could have significant consequences for the molecule's electronic and optical properties, as well as its ability to engage in specific intermolecular interactions. The dihedral angle between the plane of the carboxylic acid group and the plane of the benzo[b]thiophene ring is a key parameter for quantifying this effect.

Analysis of Intra- and Intermolecular Interactions in Solid and Solution States

In the solid state, the crystal packing of this compound derivatives is governed by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, often leading to the formation of dimeric structures in the solid state.

The introduction of different substituents can either facilitate or disrupt these packing motifs. For instance, substituents capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH₂) groups, can introduce new intermolecular hydrogen bonding networks, leading to different crystal lattices. Conversely, bulky, non-polar substituents might hinder the close packing of the aromatic cores, potentially disrupting π-π stacking interactions.

In solution, the conformational flexibility of the molecule may increase. Intramolecular hydrogen bonding between the carboxylic acid proton and a suitably positioned acceptor atom within a substituent can influence the molecule's preferred conformation in non-polar solvents. In polar solvents, intermolecular hydrogen bonding with the solvent molecules will compete with these intramolecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe these conformational and interactional dynamics in the solution state.

Modulation of Optical Properties through Chemical Modification

The inherent fluorescence of the benzo[b]thiophene core can be finely tuned through chemical modification, making these derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.

The fluorescence properties, including the emission wavelength (λem) and quantum yield (ΦF), are intimately linked to the electronic nature of the substituents. Generally, extending the π-conjugation of the aromatic system leads to a bathochromic shift in both the absorption and emission spectra.

The introduction of electron-donating groups often enhances fluorescence intensity, while electron-withdrawing groups can sometimes lead to fluorescence quenching due to the promotion of non-radiative decay pathways. However, in some cases, the combination of a donor and an acceptor group can lead to intramolecular charge transfer (ICT) states upon excitation, resulting in large Stokes shifts and emission in the longer wavelength region.

Table 3: Predicted Influence of Substituents on the Fluorescence Properties of this compound Derivatives

Substituent TypePredicted λem ShiftPredicted Fluorescence Quantum Yield (ΦF)
Extended π-system (e.g., -Ph)BathochromicMay Increase
Electron-donating group (e.g., -NH₂)BathochromicLikely to Increase
Electron-withdrawing group (e.g., -NO₂)BathochromicLikely to Decrease (Quenching)
Donor-Acceptor combinationSignificant BathochromicVariable, dependent on ICT character

This table provides a general overview, and the actual effects are highly dependent on the specific substituent and its position.

By systematically modifying the structure of this compound and analyzing the resultant changes in its properties, a comprehensive understanding of the structure-property relationships can be established. This knowledge is invaluable for the targeted design of new molecules with optimized characteristics for a wide range of scientific and technological applications.

Tuning of UV-Vis Absorption and Emission Wavelengths

The absorption and emission characteristics of this compound derivatives are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the electronic nature of any substituents. The inherent benzo[b]thiophene core is significantly more emissive than its constituent benzene (B151609) and thiophene (B33073) rings. researchgate.net Modifications to this core can predictably alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption (λ_abs) and emission (λ_em) wavelengths.

Research on related benzo[b]thiophene systems demonstrates key principles for spectral tuning:

Effect of π-Conjugation: Extending the π-conjugated system, for instance by introducing aromatic or vinylic groups, typically leads to a bathochromic (red) shift in both absorption and emission spectra. This is due to a reduction in the HOMO-LUMO energy gap.

Effect of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the electronic distribution within the molecule. Studies on benzo[b]thiophene-1,1-dioxide based diarylethenes show that electron-donating substituents like phenyl and triphenylamine (B166846) groups are effective at shifting the absorption band to longer wavelengths. researchgate.net Conversely, altering the substitution pattern can lead to predictable shifts. For example, in a series of 4,4′-bibenzo[c]thiophene derivatives, increasing steric hindrance and modifying electronic pathways through silyl (B83357) substitution resulted in a progressive red-shift of the fluorescence emission maximum. rsc.org

The following table illustrates the effect of substitution on the photophysical properties of representative benzo[c]thiophene (B1209120) derivatives.

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
4,4′-BBT 3694103465
1,1′-Si-4,4′-BBT 3754203513
1,1′,3,3′-Si-4,4′-BBT 3964514781
Data sourced from studies on 4,4′-bibenzo[c]thiophene (BBT) derivatives in toluene (B28343). rsc.org

Quantum Yield Studies of Fluorescent Derivatives

The fluorescence quantum yield (Φ_F), a measure of a molecule's emission efficiency, is highly sensitive to its chemical structure and environment. For derivatives of this compound, structural modifications that promote radiative decay pathways over non-radiative ones are key to enhancing fluorescence.

Key structural factors influencing quantum yield include:

Molecular Rigidity: Increasing the rigidity of the molecular structure often reduces non-radiative decay through vibrational and rotational relaxation, thus increasing the quantum yield.

Substituent Effects: The electronic nature of substituents can have a profound impact. In some photochromic benzo[b]thiophene systems, electron-donating groups were found to decrease the cyclization quantum yield, while electron-withdrawing groups increased it. researchgate.net This highlights a complex relationship where electronic effects can modulate competing photochemical pathways.

Solid-State Packing: In the solid state, intermolecular interactions play a crucial role. Aggregation-caused quenching (ACQ) is a common phenomenon where close π-π stacking in the solid state creates non-radiative decay channels, reducing Φ_F. However, strategic substitution can disrupt this packing to enhance solid-state emission. For certain 4,4′-bibenzo[c]thiophene derivatives, the introduction of bulky silyl groups led to a significant increase in the solid-state quantum yield by mitigating ACQ effects. rsc.org

The table below presents the fluorescence quantum yields for selected benzo[c]thiophene derivatives in both solution and solid state.

CompoundΦ_F (Toluene)Φ_F (Solid State)
4,4′-BBT 0.41< 0.02
1,1′-Si-4,4′-BBT 0.410.22
1,1′,3,3′-Si-4,4′-BBT 0.360.25
Data sourced from studies on 4,4′-bibenzo[c]thiophene (BBT) derivatives. rsc.org

Relationship between Structure and Material Properties

The macroscopic properties of materials derived from this compound are governed by the specific arrangement of molecules at the nanoscale. The interplay of intermolecular forces, dictated by the molecular structure, determines properties such as crystal packing, thin-film morphology, and thermal stability.

Influence on Self-Assembly and Supramolecular Architectures

The structure of this compound contains key functional motifs that drive predictable self-assembly into ordered supramolecular structures.

Hydrogen Bonding: The carboxylic acid group is a powerful driver for self-assembly. It readily forms robust, directional hydrogen bonds, most commonly leading to the formation of centrosymmetric dimers. This type of interaction is a well-established method for programming the assembly of aromatic carboxylic acids into one- and two-dimensional networks. nih.govresearchgate.net

π-π Stacking: The planar, electron-rich benzo[b]thiophene core promotes π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are critical for organizing molecules into columnar or layered structures, which are essential for properties like charge transport in organic electronics. rsc.org

Other Interactions: The methyl group can participate in weaker C-H···O or C-H···π interactions, while the sulfur atom can engage in short sulfur-sulfur contacts, further stabilizing the crystal packing. rsc.org

Studies on related researchgate.netbenzothieno[3,2-b] researchgate.net-benzothiophene (BTBT) systems have shown that functionalization with peptide sequences can direct self-assembly in water to form complex 1D structures and hydrogels, where both hydrogen bonding and π-π interactions play a key hierarchical role. rsc.org The single-crystal structures of other functionalized BTBT derivatives confirm the presence of flat molecular geometries that facilitate close π-π stacking, an ideal arrangement for charge transport. rsc.org

Impact on Thermal Stability and Degradation Pathways

The thermal stability of materials is a critical parameter for their processing and operational lifetime. The rigid, fused-ring structure of the benzo[b]thiophene core imparts significant intrinsic thermal stability. Thermogravimetric analysis (TGA) on various functionalized benzothieno[3,2-b]thiophene derivatives has confirmed their good environmental and thermal stability. rsc.org Studies on related heterocyclic systems have shown stability at temperatures up to 280 °C. researchgate.net

Polymorphism: The stability of a material can also be related to its crystalline phase (polymorph). Research on 2,7-bis(octyloxy) researchgate.netbenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) has shown that temperature can induce reversible structural transitions between different polymorphs in thin films, with transitions observed at temperatures around 90 °C. ulb.ac.bersc.org These phase changes can impact the material's electronic properties and morphological stability at elevated temperatures. ulb.ac.bersc.org

Computational Approaches to SPR for this compound Derivatives

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting and rationalizing the structure-property relationships of benzo[b]thiophene derivatives. researchgate.netbath.ac.uk These approaches allow for an in-depth understanding of the electronic structure at a molecular level, which governs the material's optical and electronic properties. researchgate.netmdpi.com

Key applications of computational methods include:

Predicting Electronic Properties: DFT calculations are routinely used to determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (E_g) is a critical parameter that correlates directly with the molecule's absorption wavelength and its potential as an organic semiconductor. ub.ac.idtandfonline.comnih.gov

Simulating Spectra: TD-DFT calculations can simulate UV-Vis absorption spectra, allowing for the prediction of λ_max values. This enables a theoretical screening of different substitution patterns to identify derivatives with desired optical properties before undertaking synthetic efforts. researchgate.net

Understanding Substituent Effects: By systematically modeling a series of derivatives with different electron-donating or electron-withdrawing groups, DFT can quantify the impact of these substituents on the molecular orbitals and energy gap. For example, calculations on various polythiophenes and benzothiophene (B83047) derivatives have shown how different functional groups and heteroatoms can be used to precisely tune the band gap. tandfonline.comnih.gov

The following table summarizes key electronic properties calculated using DFT for representative π-conjugated molecules based on thieno[3,2-b] researchgate.netbenzothiophene, illustrating how different bridging groups alter the electronic landscape.

Compound IDHOMO (eV)LUMO (eV)Energy Gap (E_g) (eV)
C1 -5.46-2.632.83
C2 -5.73-2.812.92
C3 -5.20-3.122.08
C4 -5.28-3.142.14
C5 -5.47-3.422.05
Data from theoretical studies on organic π-conjugated molecules based on thieno[3,2-b] researchgate.netbenzothiophene. researchgate.net

These computational studies provide invaluable insights that complement experimental findings, accelerating the design and discovery of new functional materials based on the this compound scaffold.

Advanced Applications of 2 Methylbenzo B Thiophene 6 Carboxylic Acid in Materials Science and Chemical Synthesis

Role as a Monomer or Ligand in Polymer Chemistry

The molecular architecture of 2-Methylbenzo[b]thiophene-6-carboxylic acid makes it an excellent candidate for use as a monomer in polymerization reactions or as a ligand for the modification of polymeric structures. The carboxylic acid moiety offers a reactive site for esterification, amidation, or conversion to other functional groups, enabling its incorporation into polymer backbones or as a pendant group.

The benzo[b]thiophene unit is an electron-rich aromatic system, which can facilitate charge transport along a polymer chain. When polymerized, materials incorporating this moiety can exhibit semiconducting properties. The synthesis of such conductive polymers often involves the chemical or electrochemical polymerization of monomers containing the benzo[b]thiophene core. The resulting polymers possess delocalized π-electron systems, which are essential for electrical conductivity.

Furthermore, the inherent photophysical properties of the benzo[b]thiophene scaffold can be harnessed to create luminescent polymers. By chemically modifying the this compound monomer and incorporating it into a polymer chain, it is possible to tune the emission color and quantum efficiency of the resulting material. These luminescent polymers are of great interest for applications in solid-state lighting and display technologies. Research into related thiophene (B33073) carboxylate polymers has demonstrated the potential for strong luminescence, suggesting a promising avenue for derivatives of this compound.

To fine-tune the properties of materials for specific applications, this compound can be copolymerized with other monomers. This approach allows for the creation of copolymers with a tailored balance of properties, such as solubility, processability, and electronic characteristics. For instance, copolymerizing with flexible aliphatic chains can enhance solubility and improve film-forming properties, which are crucial for device fabrication.

The incorporation of the benzo[b]thiophene scaffold into copolymers can lead to materials with unique thermal and mechanical properties. The rigid nature of the benzo[b]thiophene unit can enhance the thermal stability and mechanical strength of the resulting copolymer.

Monomer/Copolymer System Polymerization Method Key Properties Potential Application
Poly(2-Methylbenzo[b]thiophene-6-carboxylate derivative)Chemical or ElectrochemicalElectrical conductivity, thermal stabilityConductive coatings, organic sensors
Europium-coordination polymer with thiophene carboxylate ligandsSolution PolymerizationStrong red luminescence, high quantum yieldLuminescent materials for displays
Copolymer of this compound and an aliphatic diolCondensation PolymerizationImproved solubility, film-forming abilityPrintable electronics

Integration into Optoelectronic Materials and Devices

The favorable electronic properties of materials derived from this compound make them highly suitable for a range of optoelectronic devices. The ability to function as organic semiconductors is at the heart of these applications.

In the architecture of an Organic Light-Emitting Diode (OLED), materials based on this compound can potentially serve in various capacities, including as the emissive layer, charge-transporting layer, or host material for phosphorescent emitters. The intrinsic luminescence of polymers derived from this compound can be exploited in the emissive layer. Furthermore, the semiconducting nature of these materials allows them to facilitate the transport of electrons and holes, a critical function in the operation of an OLED. The high thermal stability of polymers containing the benzo[b]thiophene scaffold is also advantageous for the longevity of OLED devices.

In the field of organic photovoltaics, materials that can efficiently absorb sunlight and transport charge are essential. The extended π-conjugation of polymers and small molecules incorporating the this compound unit suggests they could be effective light-absorbing materials in the active layer of an OPV device. When blended with an appropriate acceptor material, these benzo[b]thiophene-based materials can act as the electron donor in a bulk heterojunction solar cell. The performance of such devices is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer blend.

Organic Field-Effect Transistors are fundamental components of flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Materials derived from this compound, with their potential for ordered molecular packing and efficient charge transport, are promising candidates for high-performance OFETs. The ability to form well-ordered thin films is crucial for achieving high mobility, and the processability of polymers incorporating this monomer can be optimized to facilitate this. Research on related benzothiophene (B83047) derivatives has shown high charge carrier mobilities, indicating the potential of this class of materials.

Device Type Role of this compound Derivative Key Performance Metric Illustrative Performance of Related Materials
OLED Emissive Layer / Host MaterialExternal Quantum Efficiency (EQE), Color PurityEQE > 10% for similar thiophene-based emitters
OPV Donor Material in Active LayerPower Conversion Efficiency (PCE)PCE > 5% for some benzothiophene-based polymers
OFET Active Channel SemiconductorCharge Carrier Mobility (µ)µ > 1 cm²/Vs for certain crystalline benzothiophene derivatives

Application in Coordination Chemistry as a Ligand

The molecular structure of this compound, featuring a carboxylic acid group, makes it a prime candidate for use as a ligand in coordination chemistry. The carboxylate group can act as a mono- or bidentate ligand, coordinating to metal ions to form stable metal complexes. The thiophene sulfur atom could also potentially engage in coordination, leading to polydentate binding modes and the formation of diverse coordination geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the deprotonated ligand (carboxylate) with a metal salt in a suitable solvent. Characterization of such complexes would likely involve a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Table 1: Potential Techniques for Characterization of Metal Complexes with this compound

TechniquePurpose
Infrared (IR) SpectroscopyTo observe the shift in the carbonyl stretching frequency of the carboxylic acid upon coordination to the metal ion.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo determine the structure of diamagnetic complexes in solution.
X-ray CrystallographyTo definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Elemental AnalysisTo confirm the empirical formula of the synthesized complexes.
Thermogravimetric Analysis (TGA)To assess the thermal stability of the complexes and identify the loss of solvent or ligand molecules upon heating.

Role in Metal-Organic Frameworks (MOFs)

Carboxylic acids are among the most common organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. researchgate.net In principle, this compound could serve as a linker in the construction of novel MOFs. The geometry and rigidity of the benzothiophene backbone, along with the coordinating carboxylate group, could lead to the formation of porous structures with potential applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net The specific topology and properties of such MOFs would be dictated by the chosen metal ion and the coordination mode of the ligand. researchgate.net The functionalization of linkers is a key strategy for tuning the properties of MOFs. acs.orgnih.gov

Development of Fluorescent Probes and Chemical Sensors

The benzothiophene core is known to be a fluorophore, and its derivatives have been explored for applications in fluorescence sensing. jlu.edu.cnresearchgate.net The fluorescence properties of such compounds are often sensitive to their local environment, making them suitable for the development of chemical sensors.

Mechanisms of Sensing via Fluorescence Quenching or Enhancement

The interaction of a fluorescent probe with an analyte can lead to changes in its fluorescence emission through several mechanisms:

Photoinduced Electron Transfer (PET): The analyte can either donate or accept an electron from the excited state of the fluorophore, leading to fluorescence quenching.

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electronic distribution within the fluorophore, affecting the efficiency of the ICT process and thereby modulating the fluorescence intensity and emission wavelength.

Förster Resonance Energy Transfer (FRET): If the probe is part of a FRET pair, the binding of an analyte can change the distance or orientation between the donor and acceptor, resulting in a change in FRET efficiency.

For a sensor based on this compound, the carboxylic acid group could serve as a recognition site for specific analytes. Binding at this site could induce conformational changes or alter the electronic properties of the benzothiophene fluorophore, leading to a detectable change in its fluorescence. nih.govmdpi.com

Application in Environmental Monitoring or Industrial Processes

Fluorescent chemosensors offer high sensitivity and selectivity, making them valuable tools for environmental monitoring and industrial process control. mdpi.com While specific applications for a probe based on this compound are not documented, analogous benzothiophene-based sensors have been developed for the detection of various species, including metal ions and biologically relevant molecules. jlu.edu.cnmdpi.com Such sensors could potentially be used to monitor water quality or to detect specific chemicals in industrial settings.

Role in Catalysis

Benzothiophene derivatives and their metal complexes have been investigated for their catalytic activity. researchgate.netrsc.org The benzothiophene scaffold can be functionalized to create ligands that, upon coordination to a metal center, can catalyze a variety of organic transformations. acs.org For instance, palladium complexes of functionalized thiophenes have been used in cross-coupling reactions. rsc.org

As a Ligand for Homogeneous Catalysts

The molecular architecture of this compound suggests its potential as a ligand in homogeneous catalysis, although specific applications in the literature are not extensively documented. The sulfur atom in the thiophene ring possesses lone pairs of electrons that could coordinate to a metal center. Furthermore, the carboxylic acid group can be deprotonated to form a carboxylate, which is a well-known coordinating group for a wide range of transition metals. The combination of the "soft" sulfur donor and the "hard" oxygen donors of the carboxylate could allow the molecule to act as a bidentate or bridging ligand, potentially stabilizing catalytic species and influencing their reactivity and selectivity.

Table 1: Potential Coordination Modes of this compound as a Ligand

Coordination Site(s) Potential Ligand Type Metal Affinity
Sulfur Atom Monodentate Soft Metals (e.g., Pd, Pt, Au)
Carboxylate Group Monodentate, Bidentate Hard/Intermediate Metals (e.g., Rh, Ru, Fe)

The electronic properties of the benzothiophene ring system can be tuned through substitution, which in turn could modify the electronic properties of a metal catalyst, thereby influencing its catalytic activity. While research has focused on the synthesis of benzothiophene derivatives using homogeneous catalysts, the inverse role of the benzothiophene as a ligand remains an area ripe for exploration. chemenu.comsmolecule.com

As a Support Material in Heterogeneous Catalysis

In heterogeneous catalysis, a support material serves to disperse and stabilize catalytically active nanoparticles, preventing their aggregation and enhancing the catalyst's lifetime and efficiency. While materials like carbon, silica (B1680970), and alumina (B75360) are common supports, functionalized organic molecules can also be used to create hybrid support materials.

The carboxylic acid moiety of this compound could be used to anchor the molecule onto a primary support material (like silica or a polymer resin) through covalent bonding or strong adsorption. Once immobilized, the benzothiophene unit could then interact with metal nanoparticles, with the sulfur atom potentially playing a key role in stabilizing them. This could offer a method to create catalysts with a well-defined local environment around the active metal sites. However, the use of this specific compound as a support material has not been reported, representing a hypothetical application based on its chemical structure.

Use as a Precursor for Advanced Chemical Synthesis

The primary and most established application of this compound is as an intermediate or building block in the synthesis of more complex molecules. The benzothiophene core is a key feature in several pharmaceuticals, and the carboxylic acid group provides a versatile handle for a wide array of chemical transformations. chemenu.com

Synthesis of Complex Natural Product Analogues

A survey of the scientific literature does not indicate that the this compound scaffold is directly utilized as a precursor for the synthesis of complex natural product analogues. The benzothiophene core is found in some natural products, but typically with different substitution patterns.

Analytical Methodologies for the Characterization and Quantification of 2 Methylbenzo B Thiophene 6 Carboxylic Acid

Chromatographic Techniques

Chromatography is fundamental to the separation and purification of 2-Methylbenzo[b]thiophene-6-carboxylic acid from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) is dictated by the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is the premier technique for assessing the purity and effecting the separation of this compound due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-silica column, is employed. The mobile phase generally consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, thereby ensuring better peak shape and retention. ijcce.ac.irnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzothiophene (B83047) chromophore exhibits maximum absorbance. This method allows for the separation of the main compound from its precursors, intermediates, and potential byproducts, enabling precise purity determination. helixchrom.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Expected Rt ~8.5 min

Gas Chromatography (GC) for Volatile Species and Impurities

Direct analysis of this compound by GC is challenging due to its low volatility and the high polarity of the carboxylic acid functional group, which can lead to poor peak shape and thermal degradation. restek.com To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. nih.gov

The most common derivatization strategies for carboxylic acids are silylation and esterification. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. restek.comusherbrooke.calmaleidykla.lt Alternatively, esterification, for instance, with methanol (B129727) in the presence of an acid catalyst like BF3, converts the carboxylic acid into its more volatile methyl ester. restek.com Once derivatized, the compound can be readily analyzed on a standard nonpolar capillary column (e.g., 5% phenyl-polydimethylsiloxane) with a flame ionization detector (FID) or a mass spectrometer.

Table 2: Representative GC Conditions for Derivatized Analysis

Parameter Condition
Derivative Trimethylsilyl (TMS) ester
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp. 320 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitatively monitoring the progress of chemical reactions that synthesize or modify this compound. libretexts.orgchemistryhall.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254), the disappearance of starting materials and the appearance of the product can be tracked over time. acs.org

A suitable mobile phase, or eluent, is chosen to achieve good separation between the spots corresponding to the reactants, intermediates, and the final product. A common choice is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate. merckmillipore.com The ratio is adjusted to obtain a retention factor (Rf) for the product that is ideally between 0.3 and 0.5. libretexts.org Visualization of the spots is typically accomplished under a UV lamp (at 254 nm), where the aromatic benzothiophene ring will quench the plate's fluorescence, appearing as dark spots.

Table 3: Example TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica Gel 60 F254 on aluminum backing
Mobile Phase Hexane:Ethyl Acetate (70:30 v/v) with 1% Acetic Acid
Visualization UV light at 254 nm
Compound A (Start) Rf ≈ 0.8
Compound B (Product) Rf ≈ 0.4

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity, making them indispensable for trace analysis and structural elucidation.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace-level quantification of this compound. The coupling of HPLC's separation capability with the high sensitivity and selectivity of tandem mass spectrometry allows for detection at parts-per-billion (ppb) levels or lower. nih.gov

For carboxylic acids, electrospray ionization (ESI) in the negative ion mode is typically preferred, as the carboxyl group readily deprotonates to form the [M-H]⁻ ion. nih.govacs.orgchromforum.org In tandem MS, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), exceptional selectivity and quantitative accuracy can be achieved, minimizing interferences from the sample matrix. nih.govmdpi.com While derivatization is not always necessary, it can be employed to enhance ionization efficiency and chromatographic retention. nih.gov

Table 4: Plausible LC-MS/MS Parameters for Quantification

Parameter Condition
LC System UPLC with C18 column
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 205.0 [M-H]⁻
Product Ion (m/z) 161.0 [M-H-CO₂]⁻
Analysis Mode Multiple Reaction Monitoring (MRM)

GC-MS for Identification of Synthetic Byproducts and Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile impurities that may be present in a sample of this compound. nih.gov These impurities can include residual solvents from the synthesis and purification process, unreacted starting materials, and thermally stable byproducts. medistri.swissresolvemass.ca

The gas chromatograph separates the various components of the sample mixture, which are then introduced into the mass spectrometer. medistri.swiss The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." By comparing this fragmentation pattern to established spectral libraries (e.g., NIST), unknown impurities can be confidently identified. thermofisher.com For non-volatile byproducts containing polar functional groups, derivatization (as discussed in section 8.1.2) is required prior to GC-MS analysis to facilitate their volatilization and passage through the GC system. medistri.swiss

Table 5: Potential Synthetic Byproducts Identifiable by GC-MS

Potential Impurity Identification Rationale
Toluene Residual solvent from reaction or purification.
Precursor A Unreacted starting material.
Decarboxylated Product Formed by thermal decomposition in the GC inlet.
Dimerized Byproduct Side-reaction product from synthesis.

Electrochemical Methods

Electrochemical methods provide valuable insights into the redox behavior and electronic properties of this compound. These techniques are also adaptable for sensitive quantitative analysis.

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of conjugated organic materials like benzothiophene derivatives. nih.govmdpi.com By measuring the current response of the analyte to a linearly cycled potential sweep, CV can determine its oxidation and reduction potentials.

The experiment involves a three-electrode cell setup, typically with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), immersed in a solution of the analyte and a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in an appropriate solvent such as acetonitrile. nih.govwinona.edu

From the onset potentials of oxidation (Eox,onset) and reduction (Ered,onset) observed in the voltammogram, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. nih.govmdpi.com These values are crucial for understanding the material's potential applications in organic electronics. The reversibility of the electrochemical process can be assessed by analyzing the linear correlation between the peak current and the scan rate. nih.gov

Table 1: Hypothetical Cyclic Voltammetry Data for Redox Potential Determination

ParameterValueSignificance
Onset Oxidation Potential (Eox,onset)1.5 VCorresponds to the energy required to remove an electron (HOMO level)
Onset Reduction Potential (Ered,onset)-0.8 VCorresponds to the energy required to add an electron (LUMO level)
Estimated HOMO Level-5.9 eVIndicates electron-donating capability
Estimated LUMO Level-3.6 eVIndicates electron-accepting capability
Electrochemical Band Gap (Eg)2.3 eVEnergy difference between HOMO and LUMO

Amperometry and potentiometry are electrochemical techniques suited for the quantitative analysis of this compound.

Amperometry measures the electric current resulting from an electrochemical reaction at a constant applied potential. This method can be highly sensitive for detecting analytes. Sensors based on polythiophene derivatives have been developed for amperometric analysis, leveraging the conductive properties of the polymer matrix to facilitate electron transfer. nih.govresearchgate.net A custom sensor could be fabricated where the electrode surface is modified to specifically interact with the benzothiophene moiety, resulting in a current signal proportional to the analyte's concentration. researchgate.net

Potentiometry involves measuring the potential difference between two electrodes in a solution, with a negligible current flow. The most common application for a carboxylic acid is a potentiometric titration. mit.edu In this setup, a pH-sensitive electrode (like a glass electrode) monitors the change in pH as a standardized strong base is added to the solution of this compound. The equivalence point, where moles of base equal moles of acid, is identified by a sharp change in potential (pH), allowing for precise calculation of the acid's concentration. mit.edu

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for quantitative analysis due to their simplicity, speed, and reliability. They rely on the interaction of electromagnetic radiation with the analyte.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. The benzothiophene ring system, being a conjugated aromatic structure, exhibits characteristic absorption bands in the UV region. mdpi.comnii.ac.jp The unique structural framework of benzothiophene facilitates high light absorption capabilities across the UV-Vis spectrum. mdpi.com

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 2: Example Calibration Data for UV-Vis Spectrophotometry

Concentration (mol/L)Absorbance at λmax
1.0 x 10-50.15
2.5 x 10-50.38
5.0 x 10-50.75
7.5 x 10-51.13
1.0 x 10-41.50

Fluorescence spectrophotometry is an exceptionally sensitive technique that measures the emission of light from a substance that has absorbed light. Many condensed aromatic systems, such as benzothiophene derivatives, are known to be fluorescent. researchgate.netnih.gov Some benzothieno[3,2-b]benzothiophene S-oxides, for instance, demonstrate high quantum yields in both solution and solid states. nih.gov

The method involves exciting the sample at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The fluorescence intensity is typically directly proportional to the concentration of the analyte, especially at low concentrations. This high sensitivity makes it suitable for detecting trace amounts of this compound. A calibration curve plotting fluorescence intensity versus concentration is used for quantification.

Table 3: Example Calibration Data for Fluorescence Spectrophotometry

Concentration (nmol/L)Fluorescence Intensity (Arbitrary Units)
1.0120
2.5305
5.0610
7.5915
10.01220

Titrimetric Methods for Carboxylic Acid Content Determination

Titrimetric analysis, specifically acid-base titration, is a classic and highly accurate method for determining the amount of a carboxylic acid in a sample. mnstate.eduresearchgate.net This method quantifies the acidic proton of the carboxylic acid group (-COOH) in this compound.

The procedure involves dissolving a precisely weighed sample of the compound in a suitable solvent (e.g., aqueous ethanol) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration. mit.edulibretexts.org The reaction is a straightforward neutralization:

R-COOH + NaOH → R-COONa + H₂O

The endpoint of the titration, which corresponds to the equivalence point where all the carboxylic acid has been neutralized, can be detected using a colorimetric indicator (like phenolphthalein) or by monitoring the pH with a pH meter (potentiometric titration). researchgate.netlibretexts.org By knowing the volume and concentration of the NaOH solution used, the number of moles of NaOH can be calculated. Due to the 1:1 stoichiometry of the reaction, this value equals the number of moles of the carboxylic acid in the sample, allowing for the determination of its purity or equivalent weight. mnstate.edu

Table 4: Sample Data from a Potentiometric Titration

Volume of NaOH added (mL)Measured pH
0.003.50
5.004.85
10.005.45
14.006.20
15.008.70 (Equivalence Point)
16.0011.20
20.0012.15

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylbenzo[b]thiophene-6-carboxylic acid, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis typically involves alkylation, cyclization, and carboxylation. For example, intermediates like 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can be oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetic acid with catalytic p-toluenesulfonic acid at 100°C . Solvent choice (e.g., ethyl acetate for extraction) and purification via column chromatography are critical for achieving >70% yields.
  • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize side products like sulfur oxides .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed [M+H]⁺ peak at 227.2 for similar benzothiophene derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at position 2 and carboxylate at position 6) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and resolve co-eluting impurities .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store under inert gas (N₂ or Ar) at -20°C in amber vials to prevent oxidation. Avoid exposure to strong acids/bases, which may hydrolyze the carboxylate group . Stability tests under accelerated conditions (40°C/75% RH) recommend monitoring via HPLC every 6 months .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound in antimicrobial studies?

  • Methodology :

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation rates .
  • MIC (Minimum Inhibitory Concentration) : Compare with analogs (e.g., 3-chloro-6-methylbenzothiophene derivatives) to identify structural determinants of activity .
  • Contradiction Note : While some benzothiophenes show potent activity (e.g., MIC <1 µg/mL for S. aureus), others exhibit variability due to substituent electronegativity .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic aromatic substitution preferences .
  • Molecular Docking : Simulate binding to target proteins (e.g., GLP-1 receptor) using AutoDock Vina; validate with SPR (Surface Plasmon Resonance) binding assays .

Q. What structure-activity relationships (SAR) enhance the anticancer potency of benzothiophene derivatives?

  • Methodology :

  • Analog Synthesis : Introduce electron-withdrawing groups (e.g., -Cl at position 3) to improve cytotoxicity (IC₅₀ reduction by 40% in MCF-7 cells) .
  • Pharmacophore Mapping : Compare methyl, methoxy, and carboxylate substitutions to optimize logP and solubility .

Q. How should researchers address contradictory data on benzothiophene derivatives’ biological activity across studies?

  • Methodology :

  • Meta-Analysis : Aggregate datasets from public repositories (e.g., PubChem BioAssay) and normalize variables like cell line passage number .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72h incubation, 10% FBS) to resolve discrepancies in IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.